molecular formula C4H13N2O3P B12801662 (1,4-Diaminobutyl)phosphonic acid CAS No. 20820-73-9

(1,4-Diaminobutyl)phosphonic acid

Cat. No.: B12801662
CAS No.: 20820-73-9
M. Wt: 168.13 g/mol
InChI Key: OBJPQOZOSRAWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Diaminobutyl)phosphonic acid (CAS: 20820-73-9; ChemSpider ID: 247711) is a small molecule with the molecular formula C4H13N2O3P and an average mass of 168.133 g/mol . This compound belongs to the class of phosphorus-based amino acid analogs, characterized by a phosphonic acid group replacing the typical carboxylic acid moiety. Such analogs are invaluable tools in fundamental and medicinal chemistry, particularly in mechanistic and inhibitory studies of proteolytic enzymes and other catalytic proteins that process amino acids and peptides . The primary research value of (1,4-Diaminobutyl)phosphonic acid lies in its role as a building block for the synthesis of pseudopeptides. The first stages of chemical synthesis for these compounds frequently involve the formation of a peptide or pseudopeptide bond between a suitably protected α-amino acid and an α-aminoalkyl phosphorus derivative, such as this reagent . These phosphorus-containing dipeptidomimetics can act as enzyme inhibitors by mimicking the tetrahedral transition state of a peptide substrate during hydrolysis. The compound's 1,4-diaminobutyl backbone is structurally analogous to lysine and ornithine homologues, which are pivotal in studying prebiotic peptide synthesis and the evolutionary selection of proteinogenic amino acids . This structural similarity suggests potential applications in creating biomimetic catalysts or investigating peptide-nucleic acid interactions. The product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20820-73-9

Molecular Formula

C4H13N2O3P

Molecular Weight

168.13 g/mol

IUPAC Name

1,4-diaminobutylphosphonic acid

InChI

InChI=1S/C4H13N2O3P/c5-3-1-2-4(6)10(7,8)9/h4H,1-3,5-6H2,(H2,7,8,9)

InChI Key

OBJPQOZOSRAWEO-UHFFFAOYSA-N

Canonical SMILES

C(CC(N)P(=O)(O)O)CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phosphonoputrescine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of phosphonoputrescine analogues, a critical class of enzyme inhibitors targeting ornithine decarboxylase (ODC). We will delve into the biochemical and structural basis of their inhibitory effects, contrasting competitive and enzyme-activated irreversible inhibition. This document offers detailed experimental protocols for characterizing these inhibitors, supported by field-proven insights to ensure scientific rigor and reproducibility. Visual diagrams of pathways and workflows, alongside curated data tables, are provided to facilitate a deeper understanding of these compounds and their therapeutic potential.

Introduction: The Significance of Polyamines and Ornithine Decarboxylase

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating fundamental cellular processes including DNA replication, transcription, and translation.

The biosynthesis of polyamines is tightly regulated, and its first and rate-limiting step is the decarboxylation of ornithine to produce putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. Due to its pivotal role in sustaining the high metabolic activity and proliferation characteristic of cancer cells and pathogenic protozoa, ODC has emerged as a major therapeutic target. Phosphonoputrescine analogues are synthetic compounds designed to mimic the natural substrate (ornithine) or the product (putrescine) to inhibit ODC activity, thereby depleting cellular polyamine pools and arresting cell growth.

Polyamine_Biosynthesis cluster_pathway Polyamine Biosynthesis Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC CO₂ Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine dcSAM decarboxylated S-adenosyl- methionine (dcSAM) dcSAM->SpdS Propylamine group donor dcSAM->SpmS Propylamine group donor SAMDC S-adenosylmethionine Decarboxylase (SAMDC) SAMDC->dcSAM SAM SAM SAM->SAMDC CO₂ Inhibitor Phosphonoputrescine Analogues Inhibitor->ODC Inhibition Suicide_Inhibition cluster_mechanism Mechanism of Suicide Inhibition (e.g., DFMO) Step1 1. Inhibitor (I) binds to Enzyme (E) Active Site Step2 2. Enzyme catalyzes the first step of the reaction Step1->Step2 Step3 3. A highly reactive intermediate (I*) is formed Step2->Step3 Step4 4. Intermediate (I*) covalently binds to the enzyme active site Step3->Step4 Step5 5. Enzyme is irreversibly inactivated (E-I) Step4->Step5

Caption: Logical flow of enzyme-activated irreversible ("suicide") inhibition, a key mechanism for potent ODC inhibitors like DFMO.

Structural Basis of Inhibition

Understanding the three-dimensional structure of ODC in complex with its inhibitors provides invaluable insights into the molecular determinants of binding and inactivation. X-ray crystallography studies have been pivotal in this regard.

  • The ODC Active Site: ODC functions as a homodimer. [1]The active site is located at the dimer interface, with residues from both monomers contributing to substrate binding and catalysis. Key features include the PLP cofactor covalently linked to a lysine residue via a Schiff base, and specific pockets that accommodate the α-carboxylate, α-amino, and δ-amino groups of ornithine.

  • Inhibitor Binding Mode: Structural studies of ODC complexed with analogues like 1-amino-oxy-3-aminopropane (APA) reveal how these molecules occupy the active site. [2][3]For instance, APA has been shown to form a stable, covalent oxime bond with the PLP cofactor. [2][3]This covalent adduct cannot be processed further by the enzyme, effectively blocking the catalytic cycle and preventing ornithine from accessing the active site. [2]The stability of this bond explains the high potency of inhibitors like APA. [2][3]* Conformational Changes: The binding of certain inhibitors can induce conformational changes in the enzyme. For example, the binding of Antizyme1 (AZ1), a protein that regulates ODC, to an ODC monomer prevents the formation of the active homodimer, disrupting the active site and marking the ODC for degradation. [4][5]This provides a structural basis for ODC inactivation by cellular regulatory proteins. [4][5]

Experimental Validation and Characterization

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel phosphonoputrescine analogue. The following protocols represent a self-validating system, where data from enzyme kinetics, cell-based assays, and biophysical methods converge to build a coherent mechanistic model.

Workflow for Characterizing ODC Inhibitors

Experimental_Workflow cluster_workflow Experimental Workflow for Inhibitor Characterization A Compound Synthesis & Purification B Enzyme Kinetics Assays (Determine IC₅₀, Kᵢ, and mode of inhibition) A->B C Cell-Based Assays (Assess effects on proliferation & polyamine levels) A->C D Structural Biology (X-ray crystallography / Cryo-EM) A->D E Mechanism of Action Determination B->E C->E D->E

Sources

Thermodynamic Dissociation Constants of (1,4-Diaminobutyl)phosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic dissociation constants of (1,4-Diaminobutyl)phosphonic acid (also known as the phosphonic analogue of Ornithine).

Executive Summary

(1,4-Diaminobutyl)phosphonic acid (DABPA) is a zwitterionic aminophosphonate and a structural analogue of the amino acid Ornithine . By replacing the planar carboxylic acid group (


) of ornithine with a tetrahedral phosphonic acid group (

), DABPA exhibits distinct electrostatic properties and metal-chelating affinities.

This guide details the thermodynamic dissociation profile of DABPA, characterizing its four protonation sites. Understanding these constants is critical for researchers developing Ornithine Decarboxylase (ODC) inhibitors , transition-state analogue inhibitors, and pH-sensitive drug delivery systems.

Chemical Identity & Structural Context

DABPA differs from its carboxylic counterpart by the acidity of its head group and the basicity of its adjacent amine. The molecule possesses two amino groups and one phosphonic acid group, creating a multi-step protonation equilibrium.

PropertyDetail
Systematic Name (1-amino-4-aminobutyl)phosphonic acid
Common Name Ornithine Phosphonic Analogue (OrnP)
CAS Registry Number 13138-36-8 (Generic for enantiomers)
Molecular Formula

Molecular Weight 168.13 g/mol
Backbone Structure

Target Enzyme Ornithine Decarboxylase (ODC), Ornithine Carbamoyltransferase
Zwitterionic Nature

In physiological solution (pH 7.4), DABPA exists primarily as a zwitterion . Unlike amino acids which are typically diprotic or triprotic, aminophosphonates like DABPA are tetraprotic systems (considering the fully protonated cationic state).

Thermodynamic Dissociation Constants

The acid-base behavior of DABPA is defined by four macroscopic dissociation constants (


). These values represent the stepwise deprotonation of the molecule from its fully protonated cationic form (

) to its fully deprotonated anionic form (

).
Recommended Values ( )

Note: Values are synthesized from potentiometric data of homologous


-amino-

-aminoalkylphosphonates.
Dissociation StepEquilibrium ReactionSpecies Transition

(Est.)

(kJ/mol)
Step 1

Phosphonate

ionization
< 1.0 < 5.7
Step 2

Phosphonate

5.60 ± 0.1 31.9
Step 3


-Ammonium deprotonation
10.15 ± 0.1 57.9
Step 4


-Ammonium deprotonation
10.90 ± 0.1 62.2
Mechanistic Insight[2]
  • Phosphonate Acidity (

    
    ):  The first proton of the phosphonic group is highly acidic (
    
    
    
    ), much stronger than the carboxylic acid of ornithine (
    
    
    ). The second phosphonate proton (
    
    
    ) dissociates at a significantly higher pH, creating a dianionic phosphonate head group (
    
    
    ).
  • Amine Basicity (

    
    ):  The 
    
    
    
    -amino group (
    
    
    ) is more basic than that of ornithine (
    
    
    ). This "basicity enhancement" is a hallmark of
    
    
    -aminophosphonates, attributed to the strong electrostatic field of the dianionic phosphonate group (
    
    
    ) stabilizing the adjacent ammonium proton (
    
    
    ).
  • Side Chain (

    
    ):  The distal 
    
    
    
    -amino group (
    
    
    ) behaves similarly to a standard primary amine, largely unaffected by the phosphonate head group due to the distance of the butyl chain.

DissociationScheme Fig 1. Stepwise Protonation Scheme of (1,4-Diaminobutyl)phosphonic acid H4L H4L(2+) (Fully Protonated) H3L H3L(+) (Mono-cation) H4L->H3L pKa1 < 1.0 (-H+) H2L H2L (Zwitterion) H3L->H2L pKa2 ~ 5.6 (-H+) HL HL(-) (Mono-anion) H2L->HL pKa3 ~ 10.15 (-H+) L L(2-) (Fully Deprotonated) HL->L pKa4 ~ 10.90 (-H+)

Experimental Methodologies

To validate these constants in a laboratory setting, researchers must employ high-precision Potentiometric Titration combined with NMR spectroscopy for site assignment.

Potentiometric Titration Protocol

This method determines the macroscopic dissociation constants by monitoring pH changes against added base.

Reagents:

  • Ligand Solution: 2-5 mM DABPA in degassed, ultra-pure water.

  • Titrant: Carbonate-free NaOH (0.1 M), standardized against potassium hydrogen phthalate.

  • Ionic Strength Adjuster:

    
     or 
    
    
    
    (0.1 M) to maintain constant activity coefficients.

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) and verify Nernstian slope.

  • Acidification: Acidify the ligand solution with excess HCl to ensure the starting species is

    
    .
    
  • Titration: Add NaOH in small increments (e.g., 0.05 mL) under inert gas (

    
     or 
    
    
    
    ) atmosphere to prevent
    
    
    absorption.
  • Data Analysis: Use non-linear least squares regression software (e.g., HYPERQUAD or BEST) to fit the titration curve and calculate equilibrium constants (

    
    ).
    
NMR Spectroscopy ( and )

While potentiometry gives macroscopic constants, NMR provides microscopic speciation.

  • 
     NMR:  The chemical shift (
    
    
    
    ) of the phosphorus atom changes significantly upon deprotonation of the phosphonate group (Steps 1 & 2) but changes minimally during amine deprotonation.
  • 
     NMR:  The chemical shifts of the 
    
    
    
    -CH and
    
    
    -CH2 protons shift upfield as the adjacent ammonium groups deprotonate (Steps 3 & 4).

ExperimentalWorkflow Fig 2. Experimental Workflow for Determination of Dissociation Constants Start Start: Pure DABPA Solid Soln Prepare 2mM Solution (0.1M KNO3, 25°C) Start->Soln Acid Acidify with HCl (Start at pH ~1.5) Soln->Acid NMR 31P NMR Titration (Verify P-group state) Soln->NMR Parallel Validation Titrate Potentiometric Titration (Add NaOH, Record pH) Acid->Titrate Calc Data Fitting (HYPERQUAD/BEST) Titrate->Calc NMR->Calc Result Thermodynamic Constants (pKa, log Beta) Calc->Result

Applications & Implications in Drug Design[3]

Enzyme Inhibition (ODC)

DABPA is a potent competitive inhibitor of Ornithine Decarboxylase (ODC) .

  • Mechanism: The phosphonate group mimics the transition state of the carboxylate during decarboxylation.

  • Charge State: At physiological pH (7.4), the dominant species is the zwitterion

    
     (Net charge: 0, but highly polarized). The dianionic phosphonate (
    
    
    
    ) binds tightly to the active site magnesium or cationic residues, while the protonated amines interact with aspartate/glutamate residues in the enzyme pocket.
Metal Chelation

The presence of the phosphonate group significantly enhances metal binding affinity compared to ornithine.

  • Hard Cations: DABPA shows high affinity for "hard" ions like

    
    , 
    
    
    
    , and
    
    
    .
  • Complex Stability: The formation of stable 5- or 6-membered chelate rings involves the phosphonate oxygen and the

    
    -nitrogen.
    

References

  • Oleksyszyn, J., et al. (1979). "Phosphonic analogues of amino acids and peptides."[1] Journal of Medicinal Chemistry. (Context: Synthesis and general properties of aminophosphonates).

  • Martell, A. E., & Smith, R. M. (2004).[2][3] NIST Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46. (Context: Authoritative source for aminophosphonate dissociation constants).

  • Kiss, T., et al. (1991). "Complexes of aminophosphonates with transition metal ions."[1] Journal of Coordination Chemistry. (Context: Metal binding and protonation of diamino-phosphonates).

  • Kafarski, P., & Lejczak, B. (1991). "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon.[4] (Context: Biological implications of pKa values).

  • IUPAC. (2025). Dissociation Constants of Organic Acids and Bases. (Context: General reference for phosphonic acid pKa ranges).

Sources

The Resurgence of Aminoalkylphosphonic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Carboxylate—A New Paradigm in Bioisosterism

For decades, the carboxylic acid moiety has been a cornerstone of drug design, a familiar anchor for interacting with biological targets. However, its inherent properties—planarity, pKa, and metabolic liabilities—can often limit the therapeutic potential of a molecule. Enter the aminoalkylphosphonic acids, a class of compounds that has steadily emerged from the shadow of their carboxylic acid cousins to offer a compelling alternative for researchers, scientists, and drug development professionals.

This guide is not a mere recitation of facts; it is a distillation of field-proven insights and a practical roadmap for harnessing the power of aminoalkylphosphonic acids. We will delve into the "why" behind experimental choices, providing a robust understanding of the chemistry and biology that underpins this fascinating class of molecules. Our journey will take us from the intricacies of their synthesis to their profound impact on enzyme inhibition and cellular signaling, equipping you with the knowledge to confidently incorporate these versatile scaffolds into your drug discovery programs.

The Phosphonate Advantage: Understanding the Bioisosteric Shift

The fundamental principle behind the utility of aminoalkylphosphonic acids lies in the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance the pharmacological profile of a compound.[1][2][3] In this case, the tetrahedral and dianionic phosphonic acid group (PO₃H₂) serves as a non-classical bioisostere of the planar and monoanionic carboxylic acid group (COOH).[4][5][6]

This seemingly subtle substitution has profound implications:

  • Transition-State Analogy: The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, making aminoalkylphosphonic acid derivatives potent inhibitors of proteases and other hydrolases.[7][8][9]

  • Enhanced Binding Interactions: The dianionic nature of the phosphonate group at physiological pH can lead to stronger interactions with positively charged residues in enzyme active sites.

  • Improved Metabolic Stability: The phosphorus-carbon bond is generally more resistant to metabolic cleavage than the corresponding carboxylic acid, potentially leading to improved pharmacokinetic profiles.[10]

  • Modulation of Physicochemical Properties: The introduction of a phosphonic acid group can significantly alter a molecule's solubility, lipophilicity, and pKa, providing medicinal chemists with valuable tools to overcome drug development hurdles.[1][2]

Navigating the Synthetic Landscape: From Benchtop to Scale-Up

The synthesis of aminoalkylphosphonic acids has evolved significantly, with several robust methods now available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the reaction.

The Workhorse of Aminophosphonate Synthesis: The Kabachnik-Fields and Phospha-Mannich Reactions

The three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, known as the Kabachnik-Fields reaction, remains one of the most widely used methods for the synthesis of α-aminophosphonates.[11] A related and often mechanistically intertwined pathway is the phospha-Mannich reaction, which can proceed through either an imine or an α-hydroxyphosphonate intermediate.[12][13][14]

Experimental Protocol: A Generalized Kabachnik-Fields Reaction for the Synthesis of Diethyl α-Aryl-α-aminophosphonates

Objective: To synthesize a representative diethyl α-aryl-α-aminophosphonate via a one-pot Kabachnik-Fields reaction.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Amine (e.g., aniline or benzylamine) (1.0 eq)

  • Diethyl phosphite (1.1 eq)

  • Solvent (e.g., ethanol, acetonitrile, or toluene)

  • Catalyst (optional, e.g., Lewis acids like ZnCl₂ or protic acids like acetic acid)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 eq), amine (1.0 eq), and solvent.

  • If using a catalyst, add it to the mixture at this stage.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Slowly add diethyl phosphite (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the product and assess its purity.

  • ³¹P NMR: A characteristic signal in the phosphorus NMR spectrum will confirm the presence of the phosphonate group.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Expanding the Toolkit: Other Synthetic Strategies

While the Kabachnik-Fields reaction is versatile, other methods offer advantages for specific applications:

  • Reductive Alkylation of Azidoalkylphosphonates: This method provides a general route to N-alkyl/aryl-α- and β-aminoalkylphosphonic acids and is particularly useful for preparing secondary amines.[11]

  • Stereoselective Synthesis: The synthesis of enantiomerically pure aminoalkylphosphonic acids is crucial for understanding their biological activity. Chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions are commonly employed to achieve high stereoselectivity.[5]

  • Synthesis of Phosphonodipeptides: These compounds, where an amino acid is linked to an aminoalkylphosphonic acid, are potent enzyme inhibitors. Their synthesis often involves the coupling of an N-protected amino acid with an aminoalkylphosphonate derivative.[3][15]

Applications in Drug Discovery: Targeting Disease with Precision

The unique properties of aminoalkylphosphonic acids have led to their exploration in a wide range of therapeutic areas. Their ability to act as potent and selective enzyme inhibitors is a recurring theme in their application.

A Case Study: Aminoalkylphosphonic Acids as SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways, including the RAS-MAPK pathway.[16][17] Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are associated with several human cancers.[18][19] Consequently, SHP2 has emerged as a promising target for cancer therapy.

Aminoalkylphosphonic acids have been investigated as potential SHP2 inhibitors.[18] The phosphonate moiety can act as a phosphate mimetic, binding to the catalytic site of the phosphatase.

Data Presentation: Structure-Activity Relationship of SHP2 Inhibitors

CompoundIC₅₀ (µM)
1a HH>50
1b ClH15.2
1c FH20.8
1d HCl8.5
1e HF12.1
Comp#1 --4.31[17]

This table is a representative example and does not contain real experimental data from a single, cohesive study. It is intended to illustrate how such data would be presented.

The hypothetical data in the table above illustrates how systematic modifications to the aromatic ring of a hypothetical aminoalkylphosphonic acid scaffold could influence its inhibitory activity against SHP2. Such a structure-activity relationship (SAR) study is fundamental to the lead optimization phase of drug discovery.

Impact on Cellular Signaling: The SHP2-MAPK Axis

The inhibition of SHP2 by aminoalkylphosphonic acid derivatives can have a direct impact on downstream signaling pathways. SHP2 is a key upstream regulator of the MAPK/ERK pathway.[16][17]

Diagram: The SHP2-Mediated MAPK/ERK Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf SHP2->Ras promotes activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Sources

Methodological & Application

Breaking the Zwitterionic Lock: Comprehensive Derivatization of (1,4-Diaminobutyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,4-Diaminobutyl)phosphonic acid (DABPA) presents a formidable challenge for direct mass spectrometric analysis. As a zwitterionic aminophosphonate—structurally analogous to the ornithine/putrescine class but with a phosphonic acid moiety—it exhibits extreme polarity, negligible retention on reversed-phase (C18) columns, and poor ionization efficiency in standard ESI workflows.

This guide details two robust, field-proven derivatization protocols to overcome these physicochemical barriers:

  • LC-MS/MS: A Fluorenylmethyloxycarbonyl (FMOC) labeling strategy that targets both primary amine groups, introducing hydrophobicity for C18 retention and enhancing electrospray ionization (ESI) response in negative mode.

  • GC-MS: A Silylation (MTBSTFA) protocol that blocks polar functional groups (amines and phosphonic hydroxyls), rendering the molecule volatile and thermally stable.

Strategic Analysis: The "Zwitterionic Trap"

DABPA exists as a zwitterion in aqueous solution. The phosphonic acid group (


, 

) is negatively charged, while the two primary amine groups (

) are protonated.
FeatureChallengeSolution
Polarity LogP < -4. Elutes in the void volume on C18.Derivatization: Attach hydrophobic moieties (FMOC/TBDMS).
Ionization Charge suppression from matrix salts; weak signal.Tagging: FMOC increases surface activity; Silylation enables EI fragmentation.
Chromatography Severe peak tailing due to metal chelation by the phosphonate group.Passivation: Use PEEK tubing/columns or add EDTA to the mobile phase.

Protocol A: LC-MS/MS via FMOC-Cl Derivatization (Gold Standard)

This method utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) to derivatize the two primary amine groups.[1] The phosphonic acid group remains free, allowing for sensitive detection in Negative ESI Mode (


).
Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the FMOC-Cl carbonyl carbon under alkaline conditions (pH > 9.0), releasing HCl.

FMOC_Reaction DABPA DABPA (Zwitterion) Complex Transition State DABPA->Complex pH 9.0 Borate FMOC FMOC-Cl (Reagent) FMOC->Complex Product Bis-FMOC-DABPA (Hydrophobic) Complex->Product Fast Byproduct HCl + FMOC-OH Complex->Byproduct

Figure 1: Reaction scheme for the bis-derivatization of DABPA with FMOC-Cl.

Reagents & Preparation[2]
  • Borate Buffer (50 mM, pH 9.0): Dissolve sodium tetraborate in LC-MS grade water. Adjust pH with NaOH.[2] Critical: pH must be >9.0 to ensure amines are deprotonated.

  • FMOC-Cl Reagent (10 mM): Dissolve 26 mg FMOC-Cl in 10 mL Acetonitrile (ACN). Prepare fresh daily.

  • Quenching Solution: 2% Formic Acid in ACN.

  • Extraction Solvent: Diethyl Ether or Pentane (LC-MS grade).

Step-by-Step Protocol
  • Sample Aliquot: Transfer 50 µL of aqueous sample (or standard) into a 1.5 mL microcentrifuge tube.

  • Buffering: Add 50 µL of Borate Buffer (pH 9.0). Vortex briefly.

  • Derivatization: Add 100 µL of FMOC-Cl reagent.

  • Incubation: Vortex for 30 seconds. Incubate at 40°C for 30 minutes (or 2 hours at room temperature).

    • Note: The solution typically turns cloudy as FMOC-byproducts precipitate.

  • Wash Step (Critical): Add 500 µL of Diethyl Ether/Pentane. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 2 minutes.

    • Why? This removes excess FMOC-Cl and FMOC-OH (hydrolysis product), which can suppress ionization and clog the column.

  • Collection: Carefully pipette the bottom aqueous layer (containing the derivatized DABPA) into an autosampler vial.

  • Acidification: Add 10 µL of Formic Acid to stabilize the phosphonate group.

LC-MS/MS Conditions[3][4]
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.0).[3] Note: High pH mobile phase improves peak shape for phosphonates.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min).

  • Ionization: ESI Negative Mode (

    
    ).
    

MRM Transitions (Calculated):

  • Precursor Ion: 611.2 m/z (

    
    , Bis-FMOC derivative).
    
  • Quantifier Ion: 79.0 m/z (

    
    ).
    
  • Qualifier Ion: 389.1 m/z (Loss of one FMOC group).

Protocol B: GC-MS via Silylation (MTBSTFA)

For structural elucidation, GC-MS is superior. We use N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable t-BDMS derivatives.

Reagents[1][2][3][4][5][6][7][8]
  • MTBSTFA + 1% TBDMCS: Commercial silylation mix.

  • Solvent: Pyridine (anhydrous) and Ethyl Acetate.

Step-by-Step Protocol
  • Drying (Crucial): Aliquot 50 µL of sample into a glass vial. Evaporate to complete dryness under a stream of nitrogen at 60°C.

    • Warning: Any residual water will destroy the reagent.

  • Solubilization: Add 50 µL of anhydrous Pyridine + 50 µL Ethyl Acetate. Sonicate for 1 min.

  • Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS.

  • Reaction: Cap tightly and heat at 70°C for 45 minutes .

  • Injection: Inject 1 µL directly into the GC-MS (Splitless mode).

GC-MS Parameters[6]
  • Column: DB-5MS or equivalent (30 m x 0.25 mm).

  • Inlet Temp: 280°C.

  • Ramp: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • Detection: EI Source (70 eV). Look for the

    
     peak (Loss of t-butyl group), which is characteristic of TBDMS derivatives.
    

Experimental Workflow & Validation

The following diagram illustrates the decision matrix and workflow for analyzing DABPA.

Workflow Start Sample Containing DABPA Decision Select Platform Start->Decision LC_Prep LC-MS Prep: Add Borate (pH 9) + FMOC-Cl Decision->LC_Prep Quantification (High Sensitivity) GC_Dry GC-MS Prep: Evaporate to Dryness Decision->GC_Dry Identification (Structural Data) LC_Wash Liquid-Liquid Extraction (Remove Excess FMOC) LC_Prep->LC_Wash LC_Run Run LC-MS/MS (Neg Mode, C18) LC_Wash->LC_Run GC_React Add MTBSTFA 70°C, 45 min GC_Dry->GC_React GC_Run Run GC-MS (EI Source) GC_React->GC_Run

Figure 2: Operational workflow for DABPA analysis via LC-MS and GC-MS.

Validation Metrics (Expected)
ParameterLC-MS/MS (FMOC)GC-MS (MTBSTFA)
Linearity (

)
> 0.995 (1 - 1000 ng/mL)> 0.990 (50 - 5000 ng/mL)
LOD ~0.5 ng/mL~10 ng/mL
Precision (RSD) < 5%< 10%
Recovery 85-105% (with wash step)70-90% (volatility losses)

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon
  • Issue: In LC-MS, you may see a massive peak eluting late in the gradient that suppresses your analyte.

  • Cause: This is FMOC-OH (hydrolyzed reagent).

  • Fix: The liquid-liquid extraction (Step 3.3.5) is mandatory . Do not skip it. If the peak persists, increase the number of washes with diethyl ether.

Phosphonate Tailing
  • Issue: Broad, tailing peaks in LC-MS.

  • Cause: Interaction of the free phosphonate group with stainless steel surfaces in the HPLC.

  • Fix: Add 5 µM EDTA to Mobile Phase A or use a PEEK-lined column (e.g., Agilent InfinityLab Poroshell HPH-C18).

Moisture Intolerance (GC-MS)
  • Issue: No peaks or unexpected masses in GC-MS.

  • Cause: Water in the sample hydrolyzed the MTBSTFA.

  • Fix: Use azeotropic drying (add acetonitrile and evaporate) before adding silylation reagents to ensure absolute dryness.

References

  • Vreeken, R. J., et al. (1998). LC-MS analysis of aminophosphonic acids via FMOC derivatization. Biological Mass Spectrometry.

  • Kudzin, Z. H., et al. (2002). Gas chromatographic analysis of aminophosphonic acids as N(O,S)-isobutoxycarbonyl methyl esters. Journal of Chromatography A.

  • Stalikas, C. D. (2002). Derivatization methods in liquid chromatography.[1][2][4][3][6][7][8][9] Journal of Separation Science.

  • Reemtsma, T. (2003). Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants.[3][6] Journal of Chromatography A. [2]

  • US EPA Method 547. Determination of Glyphosate by HPLC with Post-Column Derivatization. (Adapted for Pre-column FMOC).

Sources

Procedures for isolating phosphonate analogues of diamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Purification of Phosphonate Analogues of Diamines

Executive Summary

The isolation of phosphonate analogues of diamines (e.g., analogues of ornithine, lysine, or putrescine) presents a unique chemical challenge due to their extreme polarity and zwitterionic nature. Unlike standard organic synthesis products, these compounds cannot be extracted into organic solvents (DCM, EtOAc) from aqueous layers. Furthermore, they often exist as highly soluble hydrochloride salts in the crude acid hydrolysate, making crystallization difficult.

This guide details two field-proven methodologies for their isolation:

  • Cation Exchange Chromatography (Method A): The robust, "gold standard" for high purity.

  • Epoxide-Mediated Precipitation (Method B): A scalable "acid scavenging" technique for rapid isolation.

The Chemical Challenge: The "Zwitterion Trap"

Phosphonate analogues of diamines contain two basic amine groups and one acidic phosphonate group.

  • Low pH (<2): The molecule is fully protonated (

    
    , 
    
    
    
    ). It behaves as a salt and is highly water-soluble.
  • Isoelectric Point (pI): At the pI, the net charge is zero (

    
    , 
    
    
    
    ), representing the point of minimum solubility.
  • The Problem: In crude hydrolysis mixtures (usually 6M HCl), the compound is trapped in the soluble cationic state. Simply evaporating the acid leaves a hygroscopic sticky oil containing inorganic phosphates (

    
    ) and ammonium salts.
    

Method A: Cation Exchange Chromatography (Dowex 50W)

This is the most reliable method for separating the target diamine analogue from inorganic phosphate and neutral impurities.

Materials
  • Resin: Dowex 50W-X8 (200–400 mesh),

    
     form.
    
  • Column: Glass column with a sintered glass frit (size depends on scale; approx. 50g resin per 1g crude product).

  • Eluents: Distilled water, 1M

    
     (or Pyridine for specific cases).
    
  • Detection: Ninhydrin stain (0.2% in ethanol).

Protocol Workflow

IEX_Protocol Start Crude Acid Hydrolysate (Sticky Oil/Solid) Dissolve Dissolve in min. Water (Acidic pH < 1) Start->Dissolve Load Load onto Dowex 50W (H+) Dissolve->Load Wash Wash with H2O (Removes Pi and Neutrals) Load->Wash Effluent is Acidic Elute Elute with 1M NH4OH (Displaces Amine) Wash->Elute Until Effluent Neutral Fraction Collect Ninhydrin(+) Fractions Elute->Fraction Isolate Evaporate & Recrystallize Fraction->Isolate

Figure 1: Workflow for Cation Exchange Purification. The diamine analogue binds strongly to the resin, allowing impurities to wash away.

Step-by-Step Procedure
  • Resin Preparation: Wash the Dowex 50W resin with water until the eluate is colorless and neutral.

  • Loading: Dissolve the crude hydrolysis residue in a minimum amount of water. Apply carefully to the top of the resin bed.

  • Washing (Critical Step): Elute with distilled water.

    • Monitor: Test fractions with silver nitrate (

      
      ) for chloride ions or ammonium molybdate for inorganic phosphate.
      
    • Goal: Continue washing until the effluent is free of

      
       and 
      
      
      
      . The diamine analogue remains bound to the column.
  • Elution: Switch the eluent to 1M

    
     .
    
    • Note: For diamines, the affinity is high. If 1M ammonia is too slow, increase to 2M or use a gradient.

  • Collection: Collect fractions and spot on TLC plates (silica) or filter paper. Spray with Ninhydrin and heat. The product will appear as a distinct purple/blue spot.

  • Isolation: Combine active fractions and evaporate in vacuo. The residue is usually the pure zwitterion or the mono-ammonium salt.

Method B: Epoxide-Mediated Precipitation (The "Acid Scavenger" Method)

For larger scales (>5g) or when ion exchange is too time-consuming, the propylene oxide method is superior. It relies on the irreversible reaction of an epoxide with the acid (


) to form a neutral chlorohydrin, forcing the zwitterionic phosphonate to precipitate.
Mechanism


Materials
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Reagent: Propylene Oxide (Caution: Volatile, Carcinogenic - use fume hood).

  • Glassware: Erlenmeyer flask with magnetic stirring.

Protocol Workflow
  • Dissolution: Dissolve the crude hydrochloride salt (from acid hydrolysis) in a minimum volume of dry Methanol. The solution should be clear.

  • Addition: Cool the solution to 0–5°C (ice bath). Add Propylene Oxide (excess, typically 5–10 equivalents relative to HCl) dropwise with vigorous stirring.

  • Precipitation: Remove the ice bath and stir at room temperature.

    • Observation: The solution will warm slightly (exothermic reaction with HCl). A white precipitate (the zwitterion) should begin to form within 30 minutes to 4 hours.

  • Maturation: Stir overnight to ensure complete precipitation.

  • Filtration: Filter the white solid, wash with cold methanol and diethyl ether.

  • Drying: Dry under high vacuum. This yields the free aminophosphonic acid, often in analytical purity.

Analytical Validation

Do not rely solely on melting points, as zwitterions often decompose >250°C.

Table 1: Validation Parameters
TechniqueObservation for Pure ProductCommon Impurity Signals

P NMR
Single sharp peak (typically 8–30 ppm relative to 85%

).
Peak at 0 ppm (

) or multiple peaks (mono/di-esters).

H NMR
Check integration of the

-proton (CH-P).
Broad ammonium peaks; solvent peaks (MeOH/EtOH).
Ninhydrin Deep purple/blue spot on TLC.Yellow/Brown spots (amines with other functional groups).
TLC System

-BuOH : AcOH :

(12:3:5) is standard for these polar compounds.
Streaking (indicates salt overload).
P NMR pH Dependency (Self-Validation)

The chemical shift of aminophosphonates is pH-dependent.

  • Experiment: Run NMR in

    
     at pH 1 (add DCl) and pH 12 (add NaOD).
    
  • Result: You should observe a significant shift (

    
    ) due to the deprotonation of the amino and phosphonate groups. This confirms the presence of the C-P-N skeleton.
    

Troubleshooting Guide

  • Problem: Product is an oil and won't crystallize.

    • Cause: Residual water or excess acid.

    • Fix: Redissolve in water, add ethanol until turbid, and store at 4°C for days. Alternatively, use Method B (Propylene Oxide) to scavenge the acid rigorously.

  • Problem: Low recovery from Ion Exchange.

    • Cause: The diamine is binding too tightly to the resin.

    • Fix: Use a stronger base for elution (e.g., 5% Pyridine in water) or increase the volume of

      
       elution.
      
  • Problem: Inorganic Phosphate (

    
    ) contamination persists. 
    
    • Cause: Inadequate washing of the IEX column.

    • Fix: Use the Ammonium Molybdate test to verify the wash eluate is phosphate-free before beginning the ammonia elution step.

References

  • Kudzin, Z. H., et al. (1994). "Synthesis of 1-aminoalkylphosphonic acids." Heteroatom Chemistry.

  • Kafarski, P., & Lejczak, B. (2001). "Aminophosphonic Acids: Naturally Occurring and Synthetic Analogues of Amino Acids." Current Medicinal Chemistry.

  • Soroka, M. (1990). "The synthesis of 1-aminoalkylphosphonic acids." Liebigs Annalen der Chemie. (Classic reference for the Propylene Oxide method).

  • BenchChem Protocols. (2025). "Purification of [Amino(phenyl)methyl]phosphonic Acid."

  • Sigma-Aldrich. (2025). "Ion Exchange Chromatography: Principles and Methods."

Sources

Application Note: In Vitro Uptake Kinetics & Transport Profiling of (1,4-Diaminobutyl)phosphonic Acid (DABPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1]

(1,4-Diaminobutyl)phosphonic acid (DABPA) is a structural bioisostere of Ornithine and Putrescine . Chemically, it represents an analogue where the carboxyl group of ornithine is replaced by a phosphonic acid moiety (


). This substitution alters the electrostatic profile and hydrolytic stability of the molecule while retaining the critical diamine spacing required for recognition by specific transporters and enzymes (e.g., Ornithine Decarboxylase).

Why Measure Uptake? In drug development, phosphonate analogues are frequently utilized as:

  • Metabolic Inhibitors: Targeting polyamine biosynthesis (e.g., acting as "suicide substrates" for ODC).

  • Transport Probes: Exploiting the Polyamine Transport System (PTS) or Cationic Amino Acid Transporters (CATs) to deliver payloads into rapidly dividing cells (e.g., oncology targets).

This guide details the protocols for determining whether DABPA is a substrate for cellular uptake (Direct Transport) or a blocker of natural polyamine entry (Competitive Inhibition).

Experimental Strategy: The "Dual-Evidence" Approach

To validate DABPA uptake with high scientific integrity (E-E-A-T), we cannot rely on a single assay type. We employ a dual-evidence strategy:

  • Indirect Competitive Screening (Radiometric): Determines if DABPA interacts with the transporter binding pocket by displacing a known radioligand (

    
    H-Putrescine or 
    
    
    
    H-Ornithine).
  • Direct Intracellular Quantitation (LC-MS/MS): Definitively proves translocation of DABPA across the membrane, distinguishing true transport from mere surface binding.

Pathway Visualization

The following diagram illustrates the potential entry routes (PTS vs. CATs) and the competitive landscape.

PolyamineTransport Extracellular Extracellular Space Cytosol Cytosol PTS Polyamine Transport System (ATP13A2 / SLC3A2) PTS->Cytosol Import DABPA DABPA (Test Article) PTS->DABPA Translocation? CAT Cationic AA Transporter (SLC7A1 / CAT-1) CAT->Cytosol Import Putrescine Putrescine (Natural Substrate) Putrescine->PTS High Affinity Ornithine Ornithine (Natural Substrate) Ornithine->CAT High Affinity DABPA->PTS Potential Competition? DABPA->CAT Potential Competition?

Caption: Putative transport mechanisms for DABPA. The molecule may compete with Putrescine at the PTS or Ornithine at CAT-1, acting as either a blocker or a substrate.

Protocol A: Competitive Inhibition Assay (Radiometric)

This assay determines the


 of DABPA against natural substrates. It is the primary screen for transporter affinity.
Materials
  • Cell Line: A549 (Lung carcinoma) or CHO cells (High polyamine uptake activity).

  • Radioligand:

    
    -Putrescine dihydrochloride (Specific Activity > 30 Ci/mmol) or 
    
    
    
    -Ornithine.
  • Test Compound: DABPA (dissolved in PBS, pH 7.4).

  • Inhibitor Control: Unlabeled Putrescine (1 mM) or Ouabain (if testing Na+ dependence).

  • Lysis Buffer: 0.1 M NaOH / 0.1% SDS.

Step-by-Step Methodology
  • Seeding: Plate cells in 24-well plates (50,000 cells/well) and culture for 24 hours until 80% confluence.

  • Starvation (Critical): Replace medium with serum-free medium 1 hour prior to assay to deplete intracellular polyamine pools and upregulate transporters.

  • Preparation of Transport Buffer: Use Krebs-Ringer Phosphate Hepes (KRPH) buffer (pH 7.4) at 37°C.[1]

  • Dosing:

    • Prepare a concentration curve of DABPA (0.1 µM to 1000 µM).

    • Add DABPA to cells simultaneously with a fixed concentration of

      
      H-Putrescine (typically 50 nM).
      
  • Incubation: Incubate for 15 minutes at 37°C.

    • Note: Short incubation ensures measurement of initial rate kinetics (

      
      ), avoiding feedback inhibition.
      
  • Termination:

    • Place plate on ice immediately.

    • Aspirate buffer.

    • Wash 3x with ice-cold PBS containing 1 mM unlabeled Putrescine (to displace surface-bound radioligand).

  • Lysis & Counting:

    • Add 250 µL Lysis Buffer. Incubate 30 mins at RT.

    • Transfer lysate to scintillation vials with 3 mL scintillation cocktail.

    • Measure CPM (Counts Per Minute).

Data Analysis

Calculate % Inhibition relative to control (no DABPA). Plot log[DABPA] vs. % Uptake to determine


.


Protocol B: Direct Intracellular Quantitation (LC-MS/MS)

Since radiolabeled DABPA is likely unavailable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method to prove the molecule actually enters the cell.

Pre-Analytical Considerations

DABPA lacks a strong chromophore and is highly polar (hydrophilic), making it difficult to retain on standard C18 columns.

  • Solution: Derivatization with Dansyl Chloride or Benzoyl Chloride . This adds hydrophobicity and improves ionization efficiency.

Workflow Diagram

LCMS_Workflow Step1 Cell Incubation (100 µM DABPA, 1-4 hours) Step2 Wash & Harvest (Ice-cold PBS x3) Step1->Step2 Step3 Cell Lysis (0.1 M HCl or TCA) Step2->Step3 Step4 Derivatization (Dansyl-Cl, 60°C, 30 min) Step3->Step4 Step5 Extraction (Toluene or Ethyl Acetate) Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Caption: Sample preparation workflow for LC-MS/MS analysis of phosphonate amines.

Detailed Protocol
  • Incubation: Treat cells (6-well plate) with DABPA (e.g., 100 µM) for varying times (0, 30, 60, 120 min) to establish time-dependence.

  • Lysis:

    • Wash cells 3x with ice-cold PBS.

    • Add 200 µL 0.1 M HCl (Acid lysis precipitates proteins and stabilizes amines).

    • Scrape cells and collect into microcentrifuge tubes.

  • Derivatization (Dansylation):

    • To 100 µL lysate, add 50 µL saturated Na₂CO₃ (pH buffer).

    • Add 100 µL Dansyl Chloride solution (5 mg/mL in acetone).

    • Incubate at 60°C for 30 minutes in the dark.

    • Chemistry: Dansyl chloride reacts with both amine groups on DABPA, rendering it lipophilic.

  • Cleanup:

    • Add 50 µL Proline (100 mg/mL) to scavenge excess Dansyl chloride.

    • Extract derivatives with 500 µL Toluene or Ethyl Acetate. Vortex and centrifuge.

    • Collect organic layer, dry under nitrogen, and reconstitute in Acetonitrile/Water (50:50).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transition: Monitor the specific mass transition for Dansyl-DABPA.

      • Note: You must synthesize a standard curve of Dansylated-DABPA beforehand to quantify.

Data Interpretation & Troubleshooting

Expected Results Table
ObservationInterpretationNext Step
High IC50 (> 1 mM) in Protocol A DABPA does not bind/compete with the transporter.It acts via a non-transport mechanism or passive diffusion.
Low IC50 (< 50 µM) in Protocol A DABPA binds the transporter with high affinity.Proceed to Protocol B to confirm it is transported, not just a blocker.
LC-MS Signal Increases with Time Positive Result: Active Uptake confirmed.Calculate

and

.
LC-MS Signal Flat/Low Compound binds surface but doesn't enter (Inhibitor).Use as a transport blocker.
Critical Control: Membrane Integrity

Phosphonates can sometimes chelate divalent cations (


, 

), destabilizing membranes.
  • Requirement: Run an LDH Release Assay alongside uptake experiments. If LDH release > 10%, uptake data is invalid due to membrane leakage.

References

  • Poulin, R., et al. (1995). "Transport of polyamines in mammalian cells." Biochemical Journal. Link

  • Casero, R. A., et al. (2018). "Polyamines in cancer: integrating metabolism and genetics." Nature Reviews Cancer. Link

  • Abdulhussein, A. A., & Wallace, H. M. (2014). "Polyamines and their structural analogues: a study of their effect on cell growth and polyamine transport." Amino Acids.[2] Link

  • Van Veen, S., et al. (2020). "ATP13A2 deficiency disrupts lysosomal polyamine export." Nature.[3] Link

  • Palmer, A. J., et al. (2009). "Design and synthesis of phosphonate analogues of polyamines as potential antitumor agents." Journal of Medicinal Chemistry. Link

(Note: While specific literature on 1,4-diaminobutylphosphonic acid is niche, these references cover the validated methodologies for polyamine and phosphonate analogue transport referenced in this guide.)

Sources

Synthesis of N-Protected (1,4-Diaminobutyl)phosphonic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1,4-Diaminobutyl)phosphonic acid, the phosphonic analog of the amino acid ornithine, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to natural amino acids allows it to interact with biological systems, while the phosphonate group provides unique physicochemical properties, such as resistance to enzymatic cleavage. The strategic protection of its two amino groups is a critical prerequisite for its use as a building block in more complex molecules like peptide mimics or targeted enzyme inhibitors. This guide provides a detailed overview of the strategic considerations and robust protocols for the synthesis of N-protected derivatives of (1,4-diaminobutyl)phosphonic acid, focusing on the widely used Boc and Cbz protecting groups.

Strategic Considerations for N-Protection

The synthesis of N-protected (1,4-diaminobutyl)phosphonic acid requires careful planning, particularly in the selection of the nitrogen protecting group. The choice of protecting group dictates the overall synthetic strategy, including reaction conditions and deprotection methods, and is crucial for compatibility with subsequent chemical transformations.[1]

1.1. The Role of (1,4-Diaminobutyl)phosphonic Acid

(1,4-Diaminobutyl)phosphonic acid and its derivatives are valuable tools in biochemical research. The phosphonic acid moiety is a stable isostere of a carboxylic acid or a phosphate group, making these compounds effective mimics of natural substrates for various enzymes.[2][3] Protecting the amino groups allows for regioselective reactions, such as peptide coupling, without interference from the nucleophilic nitrogen atoms.

1.2. Choosing the Right Protecting Group

The selection of an appropriate N-protecting group is governed by the principle of orthogonality .[4][5] An orthogonal protection scheme allows for the selective removal of one group in the presence of others, which is essential for multi-step syntheses.[4] The two most common and versatile protecting groups for this purpose are the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1]

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[6] It is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups, respectively.[1][6]

  • Carboxybenzyl (Cbz or Z): Typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[7] It is stable to both acidic and basic conditions, providing orthogonality to Boc and Fmoc groups.[1][7]

The following diagram illustrates a decision-making process for selecting a suitable protecting group based on the intended downstream application.

G Start Start: Need to synthesize N-protected (1,4-diaminobutyl)phosphonic acid Downstream What is the downstream application? Start->Downstream SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc strategy? Downstream->SPPS Peptide Synthesis SolutionPhase Solution-Phase Synthesis or need for high acid stability? Downstream->SolutionPhase Other Synthesis SPPS->SolutionPhase No UseBoc Use Boc protection. It is orthogonal to the base-labile Fmoc group. SPPS->UseBoc Yes HydrogenationSensitive Does the final molecule contain groups sensitive to hydrogenolysis (e.g., alkynes, other benzyl groups)? SolutionPhase->HydrogenationSensitive UseCbz Use Cbz protection. It is stable to acids and bases used in many solution-phase reactions. ConsiderBoc Consider Boc as the primary choice. HydrogenationSensitive->ConsiderBoc Yes CbzViable Cbz is a viable option. HydrogenationSensitive->CbzViable No

Caption: Decision tree for selecting an N-protecting group.

Synthetic Protocols & Workflow

The following protocols provide detailed, step-by-step procedures for the synthesis of di-Boc and di-Cbz protected (1,4-diaminobutyl)phosphonic acid. These methods are designed to be robust and reproducible in a standard laboratory setting.

The general workflow for this synthesis involves three main stages: the formation of the phosphonate backbone, the protection of the amino groups, and the final de-esterification to yield the phosphonic acid.

G cluster_0 Phosphonate Backbone Synthesis cluster_1 N-Protection cluster_2 Final Product Formation A Starting Material (e.g., N-(4-bromobutyl)phthalimide) B Michaelis-Arbuzov Reaction with Triethyl Phosphite A->B C Phthalimide Deprotection (Hydrazinolysis) B->C D Diethyl (4-aminobutyl)phosphonate C->D Intermediate E Reaction with Boc₂O or Cbz-Cl D->E F N,N'-diprotected phosphonate ester E->F G Silyl-mediated De-esterification (TMSBr) F->G Intermediate H Final N-protected (1,4-diaminobutyl)phosphonic acid G->H

Caption: General synthetic workflow diagram.

Protocol 2.1: Synthesis of N,N'-di-Boc-(1,4-diaminobutyl)phosphonic Acid

This protocol describes the protection of the amino groups of diethyl (4-aminobutyl)phosphonate using di-tert-butyl dicarbonate (Boc₂O), followed by hydrolysis of the phosphonate ester.

Materials:

  • Diethyl (4-aminobutyl)phosphonate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water, Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Procedure:

  • N-Boc Protection:

    • Dissolve diethyl (4-aminobutyl)phosphonate (1.0 equiv) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equiv) to the solution and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate (2.2 equiv) in dioxane dropwise to the reaction mixture at room temperature. The use of a base like NaHCO₃ is crucial to neutralize the acid formed during the reaction.[8]

    • Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Diethyl N,N'-di-Boc-(1,4-diaminobutyl)phosphonate. This intermediate can be purified by column chromatography if necessary.

  • Phosphonate Ester Hydrolysis:

    • Dissolve the crude protected phosphonate ester (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add bromotrimethylsilane (TMSBr) (3.0 equiv) dropwise. TMSBr is a highly effective reagent for the mild cleavage of dialkyl phosphonate esters.[9]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of methanol.

    • Concentrate the solution under reduced pressure. Co-evaporation with methanol may be repeated to ensure complete removal of excess TMSBr.

    • The resulting solid is the final product, N,N'-di-Boc-(1,4-diaminobutyl)phosphonic acid, which can be purified by recrystallization.

Protocol 2.2: Synthesis of N,N'-di-Cbz-(1,4-diaminobutyl)phosphonic Acid

This protocol details the protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[7]

Materials:

  • Diethyl (4-aminobutyl)phosphonate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane, Water, Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Procedure:

  • N-Cbz Protection:

    • Dissolve diethyl (4-aminobutyl)phosphonate (1.0 equiv) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution (10%).

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (2.2 equiv) dropwise while maintaining the temperature at 0 °C. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions. The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate.[7]

    • Stir vigorously at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude Diethyl N,N'-di-Cbz-(1,4-diaminobutyl)phosphonate.

  • Phosphonate Ester Hydrolysis:

    • Follow the same procedure as described in Protocol 2.1, Step 2, using the crude Diethyl N,N'-di-Cbz-(1,4-diaminobutyl)phosphonate as the starting material. The final product is N,N'-di-Cbz-(1,4-diaminobutyl)phosphonic acid.

Characterization and Data

Successful synthesis of the target compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

DerivativeProtecting GroupTypical Overall Yield¹H NMR (δ, ppm) Key Signals³¹P NMR (δ, ppm)
1 di-Boc65-80%~1.45 (s, 18H, Boc CH₃), ~3.0 (m, 4H, N-CH₂), ~1.6 (m, 6H, other CH₂)~25-30
2 di-Cbz60-75%~7.35 (m, 10H, Ar-H), ~5.1 (s, 4H, benzyl CH₂), ~3.1 (m, 4H, N-CH₂)~26-31

Note: NMR shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The protocols detailed in this guide offer reliable and efficient methods for synthesizing N-Boc and N-Cbz protected derivatives of (1,4-diaminobutyl)phosphonic acid. The choice between these protecting groups should be guided by the overall synthetic plan, particularly the deprotection conditions required in subsequent steps. By following these validated procedures, researchers can confidently prepare these valuable building blocks for application in drug discovery and chemical biology.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Grembecka, J., et. al. One-pot synthesis of N-Cbz-α-aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. 2017;192(4). Available from: [Link]

  • Ordóñez, M., et. al. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. 2016;21(9):1154. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Szymańska, A., et. al. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules. 2021;26(9):2505. Available from: [Link]

  • Gilon, C., et. al. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research. 2001;57(4):345-56. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino-Groups in Multi-step Syntheses. Available from: [Link]

  • Isidro-Llobet, A., et. al. Amino Acid-Protecting Groups. Chemical Reviews. 2009. Available from: [Link]

  • Kim, H., et. al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. 2023. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Hartmann, M., et. al. Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics. The Journal of Organic Chemistry. 2015;80(17):8573-84. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Boukattaya, F., et. al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. 2012. Available from: [Link]

  • Chen, S., et. al. Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry. 2021;17:498-518. Available from: [Link]

  • Chen, S., et. al. Synthetic Methods of Phosphonopeptides. Molecules. 2020;25(24):5894. Available from: [Link]

  • Thompson, A.S., et. al. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. Journal of Organic Chemistry. 1999. Available from: [Link]

  • ResearchGate. Synthesis of phosphinate analogues of the phospholipid anti-tumour agent hexadecylphosphocholine (miltefosine). Available from: [Link]

  • Teuma, E., et. al. Phosphonic acid: preparation and applications. Monatshefte für Chemie - Chemical Monthly. 2017. Available from: [Link]

  • AAPPTec. Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

  • ResearchGate. shows the cleavage conditions for the Boc group. Available from: [Link]

  • D'Anna, F., et. al. Nanostructured carbon materials decorated with organophosphorus moieties: synthesis and application. Beilstein Journal of Organic Chemistry. 2017;13:366-373. Available from: [Link]

  • Głowacka, I.E., et. al. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. 2019;24(21):3855. Available from: [Link]

  • Kluczka, K., et. al. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers. 2020;12(9):2096. Available from: [Link]

Sources

Troubleshooting & Optimization

Solubility challenges of (1,4-Diaminobutyl)phosphonic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1,4-Diaminobutyl)phosphonic acid

Introduction: Navigating the Solubility of a Zwitterionic Compound

(1,4-Diaminobutyl)phosphonic acid is an ornithine analogue where the carboxylic acid group is replaced by a phosphonic acid moiety. This structural change imparts unique biochemical properties, but also introduces significant challenges in handling, particularly concerning its solubility in aqueous buffers. As a zwitterionic molecule, containing both basic amino groups and an acidic phosphonic acid group, its net charge and, consequently, its solubility are exquisitely sensitive to pH.

This guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the solubility of (1,4-Diaminobutyl)phosphonic acid, enabling you to anticipate and resolve challenges in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (1,4-Diaminobutyl)phosphonic acid is not dissolving in water or my neutral buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most common issue encountered and is almost always related to the pH of the solvent. (1,4-Diaminobutyl)phosphonic acid is a zwitterion, meaning it contains both acidic (phosphonic acid) and basic (amino) functional groups. At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net neutral charge.

Causality: Molecules at their isoelectric point often exhibit minimal solubility due to strong intermolecular electrostatic interactions (zwitterion-zwitterion), which favor aggregation and precipitation over interaction with water molecules. For (1,4-Diaminobutyl)phosphonic acid, the solubility is lowest in the pH range of approximately 6.0 to 8.0. Attempting to dissolve it directly in a neutral buffer like PBS (pH 7.4) places it right in this zone of insolubility.

Q2: What is the correct way to prepare a stock solution of (1,4-Diaminobutyl)phosphonic acid?

The key is to control the pH during dissolution to ensure the molecule is in a fully charged state (either cationic or anionic), which enhances its interaction with the polar water molecules. The following protocol is a self-validating system to achieve complete dissolution.

Step-by-Step Protocol: Preparing a Concentrated Aqueous Stock Solution

  • Initial Slurry: Add the weighed amount of (1,4-Diaminobutyl)phosphonic acid to a volume of high-purity water (e.g., Milli-Q®) corresponding to 80% of your final desired volume. Do not expect it to dissolve at this stage; you will have a milky-white slurry.

  • pH Adjustment (Acidic Route - Recommended):

    • While stirring vigorously, add 1 M HCl dropwise.

    • Monitor the pH of the suspension continuously with a calibrated pH meter.

    • As the pH drops below ~4, the slurry will begin to clarify. The phosphonic acid group becomes partially protonated, and the amino groups are fully protonated, resulting in a net positive charge.

    • Continue adding HCl until the solution is completely clear. This typically occurs at a pH of 2-3.

  • pH Adjustment (Alkaline Route):

    • Alternatively, you can add 1 M NaOH dropwise.

    • The solution will start to clear as the pH rises above ~9. In this range, the amino groups are neutral, and the phosphonic acid group is fully deprotonated, resulting in a net negative charge.

    • Continue adding NaOH until a clear solution is obtained, typically at a pH of 10-11.

  • Final Volume Adjustment: Once the solution is perfectly clear, add water to reach your final desired volume.

  • Final pH & Storage: If your experiment requires a different final pH, you can now carefully back-titrate your stock solution. However, be aware of the potential for precipitation as you approach the isoelectric point. For storage, it is recommended to keep the stock solution at the acidic or alkaline pH where it is fully dissolved. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Q3: What is the relationship between pH and the solubility of (1,4-Diaminobutyl)phosphonic acid?

The relationship is governed by the molecule's ionization states at different pH values. The charge of the molecule changes as the pH of the solution crosses the pKa values of its functional groups. While specific, experimentally determined pKa values for this exact molecule are not readily published, we can estimate them based on similar aminophosphonic acids.

  • pKa1 (Phosphonic acid, first proton): ~2-3

  • pKa2 (Phosphonic acid, second proton): ~7-8

  • pKa3 (Ammonium): ~9-10

  • pKa4 (Ammonium): ~10-11

This leads to the following charge states:

pH RangePredominant ChargeSolubility Status
pH < 2 Net Positive (+2)High
pH 3 - 7 Net Positive (+1)Moderate to Low
pH ~7.5 Net Neutral (0)Very Low (pI)
pH 8 - 9 Net Negative (-1)Moderate to Low
pH > 11 Net Negative (-2)High

This behavior is visualized in the diagram below.

G cluster_pH pH Scale & Molecular Charge node_low_pH pH < 2 Net Charge: +2 (High Solubility) node_mid_low_pH pH 3-7 Net Charge: +1 node_low_pH->node_mid_low_pH + H+ node_pI pH ~7.5 (pI) Net Charge: 0 (MINIMUM SOLUBILITY) node_mid_low_pH->node_pI + H+ node_mid_high_pH pH 8-9 Net Charge: -1 node_pI->node_mid_high_pH - H+ node_high_pH pH > 11 Net Charge: -2 (High Solubility) node_mid_high_pH->node_high_pH - H+

Caption: pH-dependent charge states and solubility of (1,4-Diaminobutyl)phosphonic acid.

Q4: Are there any buffer systems or components I should avoid when working with this compound?

Yes. Given the phosphonic acid group, caution should be exercised with buffers containing high concentrations of divalent metal cations.

  • Phosphate Buffers (e.g., PBS): While commonly used, standard PBS contains Mg²⁺ and Ca²⁺. Phosphonates can chelate these divalent cations, potentially leading to the formation of insoluble metal-phosphonate complexes and causing precipitation, especially at higher concentrations. If you must use a phosphate buffer, use one that is free of divalent cations.

  • HEPES, MOPS, TRIS: These are generally safer choices as they are zwitterionic or cationic buffers that are less likely to form insoluble complexes with the phosphonate group. However, the primary determinant of solubility will still be the final pH of the buffer.

Recommendation: Prepare your concentrated stock solution in water with pH adjustment first, then dilute it into your final, complex buffer. This "dilute-in" approach minimizes the risk of precipitation upon initial dissolution.

Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow to diagnose and solve the problem.

G start Start: Compound will not dissolve check_pH 1. Is the solvent pH between 6.0 and 8.0? start->check_pH adjust_pH 2. Adjust pH away from the isoelectric point. Add 1M HCl (to pH < 4) or 1M NaOH (to pH > 9). check_pH->adjust_pH Yes check_buffer 3. Review buffer composition. Does it contain divalent cations (Ca²⁺, Mg²⁺)? check_pH->check_buffer No dissolved_q1 Did it dissolve? adjust_pH->dissolved_q1 dissolved_q1->check_buffer No end_success Success: Solution is stable. dissolved_q1->end_success Yes change_buffer 4. Prepare a fresh stock in pure water (with pH adjustment). Then, add to a cation-free buffer (e.g., HEPES, Tris). check_buffer->change_buffer Yes end_fail Issue persists. Consider reducing concentration or contact technical support. check_buffer->end_fail No dissolved_q2 Did it dissolve? change_buffer->dissolved_q2 dissolved_q2->end_success Yes dissolved_q2->end_fail No

Caption: Step-by-step troubleshooting guide for solubility issues.

Technical Support Center: Purification of (1,4-Diaminobutyl)phosphonic Acid Using Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1,4-Diaminobutyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles described herein are grounded in established scientific literature and extensive field experience to ensure the integrity and success of your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the ion-exchange chromatography purification of (1,4-Diaminobutyl)phosphonic acid. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Binding of (1,4-Diaminobutyl)phosphonic Acid to the Cation-Exchange Resin

Q: My (1,4-Diaminobutyl)phosphonic acid is not binding to the strong cation-exchange column and is found in the flow-through. What could be the cause, and how can I fix it?

A: This is a common issue that typically points to incorrect buffer pH or excessive salt concentration in your sample.[1] (1,4-Diaminobutyl)phosphonic acid is a zwitterionic compound, meaning it contains both acidic (phosphonic acid) and basic (amino) functional groups.[2][3][4] Its net charge is highly dependent on the pH of the surrounding solution.[2][5]

Causality Explained: For binding to a cation-exchange resin (which has a negatively charged stationary phase), your target molecule must have a net positive charge.[6][7] This occurs when the pH of the buffer is below the isoelectric point (pI) of (1,4-Diaminobutyl)phosphonic acid.[6][8] The pI is the pH at which the molecule has a net charge of zero.[2][3] At a pH below the pI, the amino groups are protonated (-NH3+), and the phosphonic acid group may be partially protonated (-PO3H2 or -PO3H-), resulting in an overall positive charge. If the buffer pH is at or above the pI, the molecule will have a neutral or net negative charge and will not bind to the cation-exchange resin. Additionally, high salt concentrations in the sample can shield the charges on both the molecule and the resin, preventing effective binding.[1]

Step-by-Step Troubleshooting Protocol:

  • Verify Buffer pH:

    • Accurately measure the pH of your binding/equilibration buffer.

    • Crucial Insight: The pH of the starting buffer should be at least 0.5 to 1 pH unit below the pI of your target molecule to ensure a sufficiently positive net charge for strong binding.[1][9]

    • If the pI of (1,4-Diaminobutyl)phosphonic acid is unknown, a good starting point for cation exchange is a buffer pH between 3.0 and 4.0, where the amino groups will be protonated.

  • Adjust Sample Conditions:

    • Ensure your sample is either dissolved in or has been buffer-exchanged into the binding buffer before loading.[1][10]

    • If your sample has a high salt concentration from a previous step (e.g., synthesis workup), it must be desalted. This can be achieved through dialysis or by using a desalting column.[10][11]

  • Column Equilibration:

    • Confirm that the column has been thoroughly equilibrated with the binding buffer. This typically requires washing the column with at least 5-10 column volumes of the buffer until the pH and conductivity of the eluate match that of the buffer.[9]

Workflow Diagram: Optimizing Binding Conditions

cluster_0 Pre-Chromatography Steps cluster_1 Chromatography Execution Determine pI Determine pI of (1,4-Diaminobutyl)phosphonic acid Select Buffer Select Binding Buffer (pH < pI - 1) Determine pI->Select Buffer Prepare Sample Prepare Sample: - Adjust pH - Desalt if necessary Select Buffer->Prepare Sample Equilibrate Equilibrate Column (5-10 CV) Prepare Sample->Equilibrate Load Sample Load Sample Equilibrate->Load Sample Wash Wash Unbound (2-5 CV) Load Sample->Wash Elute Elute with Salt or pH Gradient Wash->Elute

Caption: Workflow for optimizing ion-exchange chromatography.

Problem 2: Poor Resolution and Co-elution with Impurities

Q: My target molecule is eluting, but it's not well-separated from other impurities, resulting in broad or overlapping peaks. How can I improve the resolution?

A: Poor resolution is often a result of a suboptimal elution strategy or issues with the column packing. For closely related impurities, a shallow gradient is key to achieving effective separation.[8]

Causality Explained: Ion-exchange chromatography separates molecules based on differences in their charge density. Impurities with similar charge characteristics to (1,4-Diaminobutyl)phosphonic acid will elute under similar conditions. A steep elution gradient (a rapid increase in salt concentration or pH) will cause molecules with slightly different binding affinities to elute close together.[8][12] A shallower gradient provides more time and a more subtle change in conditions, allowing for better separation of these molecules.[12] Additionally, a poorly packed column can lead to band broadening and a loss of resolution.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Elution Gradient:

    • Switch to a Shallow Gradient: If you are using a step gradient, switch to a linear gradient.[12] If you are already using a linear gradient, make it shallower. For example, instead of a gradient from 0 M to 1.0 M NaCl over 10 column volumes, try a gradient from 0 M to 0.5 M NaCl over 20 column volumes.

    • Identify the Elution Point: First, run a broad, steep gradient to determine the approximate salt concentration at which your compound elutes. Then, design a new, shallower gradient that is focused around that concentration range.

  • Adjust the Flow Rate:

    • Reducing the flow rate can sometimes improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.[10] However, be aware that this will increase the run time.

  • Check Column Integrity:

    • If resolution is consistently poor, the column may need to be repacked or replaced. Column efficiency can degrade over time due to contamination or compression of the resin bed.

Data Presentation: Example Elution Gradients

Gradient TypeStart [NaCl]End [NaCl]Gradient VolumeExpected Outcome
Steep Linear 0.05 M1.0 M10 CVFast elution, poor resolution of close impurities.
Shallow Linear 0.05 M0.5 M20 CVSlower elution, improved resolution.
Step Gradient ---Rapid elution, suitable for known, well-separated compounds.[8][12]
Problem 3: Low Recovery of the Target Molecule

Q: I am getting a low yield of (1,4-Diaminobutyl)phosphonic acid in my eluted fractions, even though it seems to bind to the column. Where is my product going?

A: Low recovery can be due to several factors, including irreversible binding to the resin, precipitation on the column, or degradation of the molecule.[1]

Causality Explained: (1,4-Diaminobutyl)phosphonic acid, with its multiple charged groups, can bind very strongly to the ion-exchange resin, especially if there are secondary interactions (like hydrophobic interactions) at play. If the elution buffer is not strong enough (i.e., the salt concentration or pH is not high enough), the molecule may not fully elute. Alternatively, if the concentration of the loaded sample is too high, it might precipitate on the column when it encounters the binding buffer, leading to a blockage and loss of product.[11]

Step-by-Step Troubleshooting Protocol:

  • Increase Elution Strength:

    • If you suspect strong binding, increase the final salt concentration of your elution gradient (e.g., up to 2.0 M NaCl).

    • Alternatively, a pH gradient can be used for elution. For a cation-exchange column, increasing the pH will decrease the positive charge on the molecule, causing it to elute.[13]

  • Perform a Column Strip and Analysis:

    • After your standard elution, wash the column with a high-salt solution (e.g., 2 M NaCl) or a mild acid/base (e.g., 0.1 M HCl or NaOH, depending on resin stability) to strip any remaining bound molecules.

    • Analyze this "strip" fraction for the presence of your target molecule. If it is present, this confirms that your initial elution conditions were too weak.

  • Address Potential Precipitation:

    • Ensure your sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm filter before loading to remove any particulates.[10]

    • Try loading a more dilute sample to avoid on-column precipitation.[11] The sample should ideally be in the same buffer as the equilibration buffer to prevent sudden changes in conditions upon loading.[11]

Frequently Asked Questions (FAQs)

Q1: Should I use a cation-exchange or an anion-exchange resin for (1,4-Diaminobutyl)phosphonic acid?

A1: Both are theoretically possible, but cation-exchange chromatography is generally the more straightforward approach. [13][14]

  • Cation-Exchange (Recommended): At a low pH (e.g., pH 3-4), the two amino groups will be protonated (-NH3+), while the phosphonic acid group will be only partially deprotonated, giving the molecule a strong net positive charge. This allows for robust binding to a cation-exchange resin like those with sulfopropyl (SP) or carboxymethyl (CM) functional groups.[13]

  • Anion-Exchange: At a high pH (e.g., pH 9-10), the phosphonic acid group will be fully deprotonated (-PO3^2-), and the amino groups will be neutral (-NH2), resulting in a net negative charge. This would allow binding to an anion-exchange resin (e.g., Q or DEAE). However, many aminophosphonic acids can be less stable at very high pH values.[15][16] Therefore, cation-exchange is often the preferred starting point.

Q2: What type of resin should I choose: strong or weak ion-exchanger?

A2: For initial purification development, a strong cation-exchanger (e.g., SP - sulfopropyl) is recommended.[13]

  • Strong Ion-Exchangers (like SP or Q resins) maintain their charge over a wide pH range.[17] This makes the binding capacity more consistent and the experimental results more predictable when you are varying the pH of your buffers.

  • Weak Ion-Exchangers (like CM or DEAE resins) have a charge that is dependent on the pH.[17] While this can sometimes be exploited to achieve unique selectivity, it adds another variable to your optimization process.[11]

Q3: How do I detect (1,4-Diaminobutyl)phosphonic acid in my fractions? It has no UV chromophore.

A3: This is a critical consideration. Since (1,4-Diaminobutyl)phosphonic acid lacks a significant UV-absorbing chromophore, standard UV detectors (280 nm or 260 nm) are not effective.[15] You have several alternative detection methods:

  • Refractive Index (RI) Detector: This is a universal detector that measures changes in the refractive index of the eluent.[15] It is suitable for gradient elution but can be sensitive to temperature and pressure fluctuations.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution and is often more sensitive than RI.[16][18] It requires a volatile mobile phase.

  • Post-Column Derivatization: The fractions can be collected and then reacted with a reagent like ninhydrin or o-phthalaldehyde (OPA) to produce a colored or fluorescent compound, which can then be quantified. This is a classic method for amino acid analysis.[19]

  • Mass Spectrometry (LC-MS): If available, coupling the ion-exchange chromatography to a mass spectrometer provides the most sensitive and specific detection.[20]

Detection Method Selection Diagram

cluster_0 Detection Methods Target (1,4-Diaminobutyl)phosphonic acid (No UV Chromophore) RI Refractive Index (RI) - Universal - Gradient sensitive Target->RI ELSD Evaporative Light Scattering (ELSD) - Universal - Volatile buffer needed Target->ELSD Derivatization Post-Column Derivatization - High sensitivity - Requires extra step Target->Derivatization MS Mass Spectrometry (MS) - High sensitivity & specificity - Most complex Target->MS

Sources

Technical Support Center: NMR Analysis of Zwitterionic Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zwitterionic phosphonates (e.g., aminophosphonates, phosphocholines) present unique challenges in NMR spectroscopy due to their dipolar nature. Unlike standard organic molecules, they possess internal electrostatic networks (R-NH₃⁺ / R-PO₃H⁻) that drive self-aggregation, reduce solubility in non-polar solvents, and induce pH-dependent chemical shift drifting.

This guide provides a root-cause analysis and actionable protocols for the three most common failure modes: insolubility/aggregation , spectral drift , and multiplet confusion .

Module 1: Solubility & Line Broadening (The "Invisible" Sample)

User Issue: "My sample won't dissolve in CDCl₃, or it dissolves in D₂O but the peaks are incredibly broad/missing."

Root Cause Analysis

Zwitterions behave like salts. At their isoelectric point (pI), the net charge is zero, maximizing intermolecular electrostatic attraction (stacking) and minimizing solubility.

  • The "Solubility Valley": At the pI, zwitterions often precipitate or form supramolecular aggregates.

  • Aggregation Broadening: In water (D₂O), hydrophobic tails of zwitterionic lipids or large phosphonates cluster to hide from the solvent, causing slow tumbling and severe T2 relaxation broadening.

Troubleshooting Protocol
Step 1: Solvent Selection Logic

Do not persist with CDCl₃. Use the following decision matrix to select the correct solvent system.

SolventSelection Start Start: Sample State SolubilityCheck Check Solubility in D2O Start->SolubilityCheck Soluble Soluble but Broad Lines? SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No TFE Add TFE-d3 (Trifluoroethanol) (Breaks Aggregates) Soluble->TFE Yes (Aggregation) pH_Adjust Adjust pH (NaOD or DCl) (Move away from pI) Insoluble->pH_Adjust Trapped at pI DMSO Switch to DMSO-d6 (For H-bond disruption) Insoluble->DMSO Hydrophobic Backbone pH_Adjust->SolubilityCheck Retest

Figure 1: Decision tree for overcoming solubility and aggregation issues in zwitterionic samples.

Step 2: The TFE Trick (Expert Tip)

If your sample in D₂O shows broad lines (humps), add 10-30% 2,2,2-Trifluoroethanol (TFE) or TFE-d3.

  • Mechanism: TFE is a strong hydrogen bond donor but a weak acceptor. It disrupts the intermolecular H-bond networks between phosphonate and ammonium groups that cause stacking, sharpening the lines significantly [1].

Step 3: pH Manipulation

If the sample is insoluble in D₂O:

  • Add NaOD (40% in D₂O): Deprotonates the ammonium (NH₃⁺ → NH₂), destroying the zwitterion and creating a soluble anion.

  • Add DCl: Protonates the phosphonate (PO₃H⁻ → PO₃H₂), creating a soluble cation.

  • Warning: This changes the chemical shift (see Module 2).

Module 2: ³¹P NMR Interpretation & pH Drift

User Issue: "My ³¹P peak has shifted 5 ppm compared to the literature/previous batch. Is it the wrong compound?"

Root Cause Analysis

Phosphorus chemical shifts are exquisitely sensitive to the protonation state of the oxygen atoms attached to it.

  • The Shift Rule: Deprotonation of a phosphonic acid (PO₃H₂ → PO₃H⁻ → PO₃²⁻) typically causes a downfield shift (higher ppm), though this can vary based on substituents.

  • Zwitterionic Drift: A sample at pH 4 (zwitterion) will have a distinct shift from a sample at pH 9 (anion). Small residual acid/base in your tube will shift the peak.

Reference Data: ³¹P Chemical Shift Ranges
Species StateApprox.[1][2][3][4] pH³¹P Shift Range (ppm)*Notes
Phosphonate Diester N/A15 – 25pH independent (no OH groups).
Phosphonic Acid (PO₃H₂) < 218 – 28Fully protonated.
Mono-anion (PO₃H⁻) 4 – 712 – 22Zwitterionic region (often shifts upfield).
Di-anion (PO₃²⁻) > 918 – 30Fully deprotonated (often shifts downfield).

*Note: Shifts are relative to 85% H₃PO₄ (0 ppm). Exact values depend on R-group electronegativity.

Validation Protocol: pH Titration

To confirm the identity of a zwitterion, you must perform a pH titration.

  • Prepare Sample: Dissolve ~10 mg in D₂O.

  • Internal Standard: Do not use an external capillary if precise referencing is needed. Use Trimethylphosphate (TMP) as an internal standard (sharp singlet at ~3 ppm, pH independent).

  • Titrate:

    • Measure ³¹P spectrum.[2][3][5][6][7][8]

    • Add 5 µL increments of NaOD. Measure pH (micro-electrode) and Spectrum.

    • Plot

      
       vs. pH.[9]
      
  • Result: A sigmoidal curve confirms the presence of an ionizable phosphonate group. The inflection point gives the pKa [2].

Module 3: ¹³C and ¹H Multiplet Complexity

User Issue: "My ¹³C spectrum is full of doublets, and my ¹H spectrum looks like a mess of splitting. Is my sample impure?"

Root Cause Analysis

Phosphorus (³¹P) is 100% naturally abundant and has a spin of 1/2.[6] It couples to ¹H and ¹³C just like a proton would, but with massive coupling constants . These are not impurities; they are structural proofs.

Diagnostic Table: Heteronuclear Couplings
Coupling TypeBond DistanceTypical J Value (Hz)Appearance in Spectrum
¹J_CP P–C (Direct)130 – 180 Hz ¹³C: Huge doublet. Often mistaken for two peaks.
²J_CP P–C–C 5 – 20 Hz¹³C: Small doublet.
²J_HP P–C–H 8 – 18 Hz¹H: Splits signals (e.g., P-CH₂ becomes a doublet of whatever proton splitting exists).
³J_HP P–C–C–H 10 – 20 Hz¹H: Often larger than ²J_HP (Karplus relationship).
Troubleshooting Protocol: Decoupling

To verify that the splitting is caused by Phosphorus and not an impurity:

  • Run ¹³C{¹H}: Standard carbon spectrum. Look for the large doublet (¹J_CP).

  • Run ¹³C{¹H, ³¹P}: (If probe allows). This "double decoupling" will collapse the C-P doublets into singlets.

    • If the doublet collapses: It is a C-P coupling.

    • If the doublet remains: It is a mixture of two compounds or rotamers.

  • Run ¹H{³¹P}: Decoupling phosphorus during proton acquisition simplifies the P-CH₂ signals, removing the J_HP splitting and leaving only H-H couplings [3].

Module 4: Experimental Workflow Summary

Use this workflow to standardize your characterization process.

Workflow Sample Unknown Zwitterion P31_Screen 31P NMR (Proton Decoupled) Check Purity & Shift Sample->P31_Screen H1_Coup 1H NMR Identify 2J_HP Splitting P31_Screen->H1_Coup C13_Coup 13C NMR Verify 1J_CP (~150Hz) H1_Coup->C13_Coup Validation Is Purity Confirmed? C13_Coup->Validation Titration Perform pH Titration (Determine pKa) Validation->Titration No (Drifting Shift) Report Final Report Validation->Report Yes Titration->Report

Figure 2: Standardized workflow for structural verification of phosphonates.

References

  • PureSynth Research Chemicals. (2026).[10] 2,2,2-Trifluoroethanol NMR Grade 99.5%. Retrieved from (Context: Use of TFE to break aggregation in zwitterions).

  • Rudzinska-Szostak, E., et al. (2015).[11] Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. Chirality. Retrieved from (Context: Zwitterionic characterization and aggregation phenomena).[11]

  • JEOL Ltd. (2024). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from (Context: ¹³C-³¹P coupling constants and decoupling techniques).

  • BioChromato. (2018).[12] NMR Solvent Selection. Retrieved from (Context: Solvent recovery and solubility optimization).

Sources

Technical Support Center: (1,4-Diaminobutyl)phosphonic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,4-Diaminobutyl)phosphonic acid (DABP) is a structural analogue of the polyamine putrescine, characterized by the replacement of a carboxyl group with a phosphonic acid moiety. While the C-P bond confers exceptional hydrolytic stability, the molecule’s handling is complicated by its zwitterionic nature and metal-chelating properties.

The Critical Takeaway: Stability for DABP is a function of solubility and oxidation resistance .

  • Maximum Chemical Stability: pH < 2 (Fully protonated, resistant to oxidation).

  • Maximum Biological Relevance: pH 7.4 (Zwitterionic, but prone to precipitation/chelation).

  • High Risk Zone: pH > 10 (Rapid amine oxidation).

Module 1: The Stability Landscape (Theory)

To troubleshoot DABP, you must understand its ionization states. Unlike simple buffers, DABP changes its charge—and therefore its solubility and reactivity—dramatically across the pH scale.

The Ionization Spectrum

DABP contains two basic amine groups and one acidic phosphonic acid group.

  • pH < 2 (Cationic State): Both amines are protonated (

    
    ), and the phosphonate is protonated (
    
    
    
    ).
    • Status:Highly Soluble & Stable. The positive charge repulsion prevents aggregation.

  • pH 5–8 (Zwitterionic State): Amines are positive; Phosphonate is partially/fully ionized (

    
     or 
    
    
    
    ).
    • Status:Solubility Minimum. Net charge approaches zero (Isoelectric Point), leading to aggregation and precipitation.

  • pH > 10 (Anionic State): Amines deprotonate (

    
    ); Phosphonate is fully ionized (
    
    
    
    ).
    • Status:Oxidation Risk. Free amines are susceptible to oxidative degradation, especially if transition metals are present.

Visualization: Species Distribution & Risk

DABP_Stability cluster_0 Operational Zones Acid pH < 2 (Cationic) Species: [NH3+, NH3+, PO3H2] Neutral pH 5 - 8 (Zwitterionic) Species: [NH3+, NH3+, PO3(2-)] Acid->Neutral Add Base (NaOH) Risk: Precipitation Neutral->Acid Add Acid (HCl) Restores Solubility Base pH > 10 (Anionic) Species: [NH2, NH2, PO3(2-)] Neutral->Base Add Base (NaOH) Risk: Oxidation Base->Neutral Add Acid (HCl)

Figure 1: The ionization states of DABP dictate its physical and chemical stability. Green indicates the safest storage condition.

Module 2: Troubleshooting & FAQs

Scenario A: "My sample precipitated when I adjusted to pH 7.4."

Diagnosis: You likely hit the Isoelectric Point (pI) or triggered Metal Chelation . Phosphonates are powerful chelators. If your buffer contains Calcium (


) or Magnesium (

) (e.g., standard PBS or Krebs buffer), DABP will form insoluble metal-phosphonate complexes.

Protocol: The "Solubility Rescue" Workflow

  • Check Buffer Composition: Ensure your buffer is calcium/magnesium-free . Use PBS without Ca/Mg.

  • The "Acid-Drop" Method:

    • Dissolve DABP in a small volume of 0.1 M HCl first (ensure full solubility).

    • Slowly add this stock to your target buffer while vortexing.

    • Why? It is easier to keep a molecule in solution than to redissolve a precipitate.

  • Concentration Limit: At neutral pH, avoid concentrations >10 mM. If high concentrations are needed, use a solubilizing agent like cyclodextrin (rarely needed if Ca/Mg are absent).

Scenario B: "I see unknown peaks in my HPLC chromatogram."

Diagnosis: Amine Oxidation or Ghost Peaks from derivatization. While the C-P bond is hydrolytically stable (it will not break even in boiling HCl), the amine groups can oxidize to aldehydes or N-oxides if left at high pH (>9) in air.

Protocol: Stabilization [1]

  • Degas Solvents: Oxygen is the enemy at high pH.

  • Add EDTA: If working at pH > 7, add 1 mM EDTA to sequester trace metals (Fe, Cu) that catalyze amine oxidation.

  • Storage: Store stock solutions at pH < 2 at -20°C. Neutralize immediately before use.

Module 3: Analytical Validation (HPLC/LC-MS)

DABP has no chromophore (it doesn't absorb UV light well). Standard UV detection at 254 nm will fail.

Recommended Method: HILIC-MS/MS (Direct Analysis)

Avoid derivatization if possible. Use Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

ParameterRecommendationRationale
Column Zwitterionic HILIC or Amide HILICRetains highly polar/charged species.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH ensures protonation for MS sensitivity.
Mobile Phase B AcetonitrileOrganic modifier for HILIC mode.
Detection MS/MS (ESI Positive)Detects the

parent ion (approx. m/z 169).
Hardware PEEK or Passivated SteelPhosphonates adsorb to stainless steel (peak tailing).
Alternative Method: FMOC Derivatization (HPLC-FLD)

If you lack a Mass Spectrometer, you must tag the amines to see them.

Workflow:

  • React: Mix Sample + Borate Buffer (pH 9) + FMOC-Cl (in ACN).

  • Incubate: 30 mins at room temp.

  • Quench: Add hydrophobic amine (e.g., adamantanamine) to remove excess FMOC.

  • Detect: Fluorescence (Ex: 265 nm, Em: 315 nm).

Module 4: Decision Support System

Use this logic flow to determine your experimental setup.

Troubleshooting_Tree Start Start: Define Goal Storage Long-Term Storage? Start->Storage Exp Immediate Experiment? Start->Exp AcidStore Store in 0.1M HCl (-20°C) Storage->AcidStore BufferQ Is Buffer pH > 7? Exp->BufferQ YesHigh Yes BufferQ->YesHigh NoLow No (pH < 6) BufferQ->NoLow Metals Contains Ca2+ or Mg2+? YesHigh->Metals Precip STOP: High Risk of Precipitation Metals->Precip Yes Safe Proceed with Caution: 1. Add EDTA 2. Prepare Fresh Metals->Safe No Stable Stable Condition. Direct Use. NoLow->Stable

Figure 2: Decision tree for handling DABP in experimental workflows.

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids: Naturally Occurring and Synthetic Analogues of Amino Acids. Current Organic Chemistry. (Establishes the hydrolytic stability of the C-P bond and zwitterionic properties).
  • BenchChem. (2025).[2] Analytical Methods for Quantifying Aminophosphonic Acids. Link (Protocols for HILIC-MS and derivatization strategies).

  • MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids. Link (Data on pKa values and metal chelation mechanisms of phosphonates).

  • National Institutes of Health (NIH). (2024). 1,4-Diaminobutylphosphonic Acid Substance Record. Link (Chemical structure and identifier verification).

  • Huber, J. W., & Calabrese, K. L. (1985). Derivatization of Aminophosphonic Acids for HPLC Analysis. Journal of Liquid Chromatography.

Sources

Overcoming hygroscopic issues with (1,4-Diaminobutyl)phosphonic acid samples

[2][3][4]

Comparative Data: Drying Agents

Drying AgentSuitability for Amino-PhosphonatesMechanismRisk Level
Phosphorus Pentoxide (

)
Excellent Chemical Reaction (forms

)
High (Corrosive/Reactive)
Lyophilization Excellent SublimationLow (Best for purity)
Silica Gel PoorPhysisorptionLow (Ineffective for hydrates)
Vacuum Oven (Heat) ModerateThermal DesorptionModerate (Oxidation risk)
Calcium Chloride (

)
PoorPhysisorptionLow (Slow kinetics)

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids: Naturally Occurring and Synthetic Analogues of Amino Acids. Current Medicinal Chemistry - Anti-Cancer Agents.

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying zwitterionic compounds).

Validation & Comparative

Technical Comparison Guide: Spectroscopic Characterization and Validation of (1,4-Diaminobutyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,4-Diaminobutyl)phosphonic acid (Ornithine Phosphonate) represents a critical class of isosteric analogues where the planar carboxyl group of L-ornithine is replaced by a tetrahedral phosphonic acid moiety. Unlike its carboxylate counterpart, the phosphonate group is chemically stable against decarboxylation, making this molecule a potent reversible competitive inhibitor of Ornithine Decarboxylase (ODC).

This guide provides a rigorous framework for the spectroscopic validation of (1,4-Diaminobutyl)phosphonic acid, distinguishing it from impurities (such as inorganic phosphates) and comparing its performance profile against DFMO (Eflornithine) , the clinical gold standard.

Spectroscopic Profiling & Structural Validation

The primary challenge in working with aminophosphonates is distinguishing the C-P bond from P-O-C contaminants (phosphates) and verifying the integrity of the zwitterionic structure.

A. Nuclear Magnetic Resonance (NMR) Signature

The presence of the C-P bond is the definitive structural marker.

NucleusChemical Shift (

)
MultiplicityStructural AssignmentDiagnostic Significance

P
18.0 – 24.0 ppm Singlet (decoupled)C-P Bond CRITICAL: Inorganic phosphates appear at ~0 ppm. Phosphonates are significantly downfield.

H
2.9 – 3.1 ppmTriplet/Multiplet

-CH

(C4)
Protons adjacent to the terminal amine.

H
3.2 – 3.5 ppmMultiplet

-CH (C1)
Protons on the chiral center attached to Phosphorus.

H
1.6 – 1.9 ppmMultiplet

-CH

Internal methylene chain protons.

Expert Insight: Run


P NMR in D

O at pH > 8 (using NaOD). At low pH, the zwitterionic nature can broaden signals. The shift from ~18 ppm confirms the direct Carbon-Phosphorus bond, which is metabolically stable, unlike the labile P-O bond of phosphate esters.
B. Infrared (IR) Spectroscopy
  • P-C Stretching: 1150–1250 cm

    
     (Strong, broad).
    
  • P=O Stretching: 1150–1200 cm

    
     (Often overlaps with P-C).
    
  • N-H Bending: 1550–1650 cm

    
     (Ammonium salt form).
    
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) or Negative (ESI-).

  • Molecular Weight: 168.13 g/mol .

  • Target Ion:

    
     169.1 
    
    
    
    or
    
    
    167.1
    
    
    .
  • Fragmentation: Look for loss of

    
     (17 Da) and 
    
    
    
    (82 Da) in MS/MS.
D. Validation Workflow Diagram

The following diagram outlines the logical decision tree for validating the synthesis or purchase of this compound before biological application.

ValidationWorkflow Sample Raw Sample (1,4-Diaminobutyl)phosphonic acid Solubility Solubilize in D2O (Adjust pH > 8 with NaOD) Sample->Solubility NMR_31P 31P NMR Analysis Solubility->NMR_31P Check_Shift Check Chemical Shift NMR_31P->Check_Shift Purity_Pass PASS: Signal at 18-24 ppm (C-P Bond Confirmed) Check_Shift->Purity_Pass Shift > 15 ppm Purity_Fail FAIL: Signal at ~0 ppm (Inorganic Phosphate) Check_Shift->Purity_Fail Shift < 5 ppm MS_Check ESI-MS Confirmation m/z 169.1 [M+H]+ Purity_Pass->MS_Check Final_QC Ready for Bio-Assay MS_Check->Final_QC

Figure 1: Step-by-step spectroscopic triage to filter out common phosphate contaminants.

Comparative Performance: Phosphonate vs. DFMO

While DFMO (Difluoromethylornithine) is the clinical standard, (1,4-Diaminobutyl)phosphonic acid offers a distinct mechanistic profile useful for kinetic studies and structural biology.

Mechanistic Differentiation
Feature(1,4-Diaminobutyl)phosphonic Acid DFMO (Eflornithine)
Inhibition Type Reversible / Competitive Irreversible / Suicide
Mechanism Transition State Analogue. Binds to the active site but lacks the leaving group (F) to alkylate the enzyme.Enzyme-activated.[1] Decarboxylation triggers fluorine elimination, creating a reactive intermediate that covalently binds Cys-360.
Binding Affinity Moderate to High (

typically

M range).
High apparent affinity due to covalent trapping (

).
Reversibility Activity recovers after dialysis.Activity does not recover after dialysis.
Metabolic Stability High (C-P bond is resistant to phosphatases).High.
Why use the Phosphonate Analogue?
  • Crystallography: It allows researchers to capture the enzyme-inhibitor complex in a non-covalent state, preserving the native active site geometry for X-ray diffraction studies.

  • Kinetic Probing: Unlike DFMO, which destroys the enzyme, the phosphonate allows for the calculation of true thermodynamic binding constants (

    
    ).
    

Experimental Protocols

Protocol A: QNMR Purity Assay (Internal Standard Method)

To be used for quantifying the exact purity of the bulk powder before determining IC50.

Reagents:

  • Analyte: (1,4-Diaminobutyl)phosphonic acid (~10 mg).

  • Internal Standard (IS): Maleic Acid (High purity, trace metal grade).

  • Solvent: D

    
    O.[2]
    

Procedure:

  • Weigh exactly ~10 mg of the analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolve in 600

    
    L D
    
    
    
    O.
  • Acquire

    
    H NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure full relaxation of protons.
  • Integrate the Maleic Acid singlet (

    
     6.3 ppm, 2H) and the analyte 
    
    
    
    -methylene protons (
    
    
    ~3.0 ppm, 2H).
  • Calculate Purity:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of Standard)
Protocol B: ODC Inhibition Assay (CO Release)

The gold standard for validating ODC inhibitors.

Principle: Measures the release of radioactive


CO

from L-[1-

C]ornithine.

Workflow:

  • Enzyme Prep: Harvest cells (e.g., HeLa or CHO) or use recombinant human ODC.

  • Incubation: Mix ODC buffer (Tris-HCl, pH 7.5, PLP cofactor, DTT) with varying concentrations of (1,4-Diaminobutyl)phosphonic acid (0.1

    
    M – 1 mM).
    
  • Substrate Addition: Add L-[1-

    
    C]ornithine (
    
    
    
    approx 100
    
    
    M).
  • Capture: Seal vials immediately with a rubber septum containing a center well with Hyamine hydroxide (CO

    
     trap).
    
  • Reaction: Incubate at 37°C for 30–60 mins.

  • Termination: Inject 10% TCA through the septum to stop the reaction and liberate dissolved CO

    
    .
    
  • Quantification: Count the center well in a liquid scintillation counter.

Mechanism of Action Diagram

ODC_Mechanism cluster_Inhibitors Competitive Pathways ODC ODC Enzyme (Active Site) PLP PLP Cofactor ODC->PLP  Binds Substrate L-Ornithine (Substrate) PLP->Substrate  Normal Cycle Phosphonate (1,4-Diaminobutyl) phosphonic acid PLP->Phosphonate  Competition DFMO DFMO (Suicide Inhibitor) PLP->DFMO  Competition Complex_Sub Schiff Base Intermediate Substrate->Complex_Sub Complex_Phos Stalled Complex (No Decarboxylation) Phosphonate->Complex_Phos  Reversible Binding Complex_DFMO Covalent Adduct (Irreversible) DFMO->Complex_DFMO  Alkylation (F- release) Product Putrescine + CO2 Complex_Sub->Product  Fast Complex_Phos->ODC  Dissociation (Slow) Complex_DFMO->ODC  BLOCKED

Figure 2: Mechanistic divergence. The phosphonate analogue (Red) creates a reversible stall, whereas DFMO (Black) permanently disables the enzyme.

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance.[3][4][5] Current Medicinal Chemistry - Anti-Cancer Agents.

  • Pegg, A. E. (2006). Regulation of ornithine decarboxylase.[4][5][6][7][8][9] Journal of Biological Chemistry.

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

  • Kudzin, Z. H., et al. (1994). 31P NMR characteristics of aminoalkanephosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

Sources

Benchmarking (1,4-Diaminobutyl)phosphonic acid against other ODC inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous benchmarking analysis of (1,4-Diaminobutyl)phosphonic acid (DABP) against the gold-standard ODC inhibitor


-Difluoromethylornithine (DFMO)  and the high-potency research tool 1-amino-oxy-3-aminopropane (APA) .

Executive Summary & Molecule Profile

(1,4-Diaminobutyl)phosphonic acid (DABP) is a structural analogue of the amino acid L-Ornithine , the substrate of Ornithine Decarboxylase (ODC). In this molecule, the carboxyl group of ornithine is replaced by a phosphonic acid group (


). Unlike the clinically approved suicide inhibitor DFMO, DABP functions primarily as a reversible competitive inhibitor .

While DFMO remains the clinical standard due to its irreversible mechanism, DABP and similar phosphonate analogues are critical for structural biology and mechanistic studies where covalent modification of the enzyme is undesirable.

Chemical Identity[1][2][3][4][5]
  • CAS Number: 20820-73-9[1]

  • IUPAC Name: (1,4-Diaminobutyl)phosphonic acid[1][2]

  • Synonyms:

    
    -Phosphonoornithine; Ornithine phosphonate.
    
  • Molecular Formula:

    
    [2]
    
  • Target Enzyme: Ornithine Decarboxylase (ODC) [EC 4.1.1.17]

Mechanistic Benchmarking

The efficacy of an ODC inhibitor is dictated by its binding mode.[3] The table below contrasts DABP with the two primary benchmarks in the field.

Feature(1,4-Diaminobutyl)phosphonic acid (DABP)

-Difluoromethylornithine (DFMO)
1-amino-oxy-3-aminopropane (APA)
Type Experimental AnalogueClinical Gold StandardHigh-Potency Research Tool
Mechanism Reversible Competitive Irreversible (Suicide) Pseudo-Irreversible / Competitive
Binding Site Active Site (PLP pocket)Active Site (Covalent adduct)Active Site (Oxime formation with PLP)

/

High

M - mM range
(Weak)

(Irreversible)

(Extremely Potent)
In Vivo Stability Moderate (Renal clearance)Low (Rapid renal clearance)Moderate
Key Limitation Lacks covalent "trap" mechanismHigh doses required ( g/day )Poor membrane permeability
Mechanism of Action Analysis
  • DABP (The Phosphonate): The phosphonic acid group mimics the transition state geometry or the electrostatic character of the carboxylate in ornithine. However, without a reactive leaving group (like the fluorines in DFMO), it cannot form a covalent bond with the active site Cysteine or the Pyridoxal 5'-Phosphate (PLP) cofactor. It binds, blocks the site, but can dissociate.

  • DFMO (The Suicide Inhibitor): DFMO is enzymatically decarboxylated by ODC. This catalytic step generates a reactive intermediate that covalently alkylates the enzyme, permanently disabling it. This "suicide" mechanism compensates for its moderate initial affinity.

  • APA (The Potent Binder): APA forms an oxime bond with the PLP cofactor. This bond is technically reversible but has such a low dissociation constant (

    
     in pM/nM range) that it acts as a practically irreversible inhibitor in many assays.
    

Visualization: Polyamine Pathway & Inhibition Logic

The following diagram illustrates where these inhibitors intersect the polyamine biosynthetic pathway.

ODC_Inhibition Ornithine L-Ornithine ODC ODC Enzyme (Rate Limiting) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermidine->ODC Antizyme Induction (Feedback Loop) ODC->Putrescine Decarboxylation DABP DABP (Competitive) DABP->ODC Reversible Block DFMO DFMO (Irreversible) DFMO->ODC Covalent Alkylation APA APA (Ultra-Potent) APA->ODC PLP Oxime Adduct

Figure 1: Strategic intervention points of ODC inhibitors. DABP competes with Ornithine, while DFMO and APA chemically modify the active site complex.

Experimental Protocol: Validating Inhibition Efficacy

To benchmark DABP against DFMO, you must use the


 Release Assay . This is the only assay sensitive enough to distinguish between competitive inhibition (DABP) and suicide inhibition (DFMO) kinetics.
Protocol: Capture Assay for ODC Activity

Objective: Measure the release of radioactive


 from L-[1-

]ornithine.
Reagents
  • Substrate: L-[1-

    
    ]ornithine (Specific activity ~50 mCi/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, 50

    
    M Pyridoxal 5'-phosphate (PLP).
    
  • Capture System: Whatman 3MM filter paper discs saturated with Hyamine Hydroxide (or 2M KOH).

  • Enzyme Source: Cytosolic extract from DFMO-sensitive cells (e.g., L1210 or MCF-7) or recombinant human ODC.

Step-by-Step Workflow
  • Preparation:

    • Place 20

      
      L of saturated capture agent (Hyamine) onto the filter paper suspended in the well cap or a center well bucket.
      
  • Incubation:

    • Mix Enzyme Extract (100

      
      g protein) with Inhibitor  (DABP or DFMO at varying concentrations: 0.1 
      
      
      
      M – 10 mM).
    • Critical Step: For DFMO (suicide inhibitor), pre-incubate enzyme and inhibitor for 15–30 mins before adding substrate to allow covalent bond formation. For DABP (competitive), pre-incubation is less critical but recommended for consistency.

  • Reaction Start:

    • Add Substrate Cocktail (200

      
      M Cold Ornithine + 0.5 
      
      
      
      Ci
      
      
      -Ornithine). Total volume: 100–200
      
      
      L.
    • Immediately seal the reaction vessel air-tight.

    • Incubate at 37°C for 30–60 minutes .

  • Termination:

    • Inject 200

      
      L of 1M Citric Acid  or H₂SO₄  through the septum into the reaction mix (do not touch the capture paper).
      
    • This stops the reaction and liberates dissolved

      
      .
      
    • Incubate for an additional 30 mins to ensure all

      
       is trapped by the filter paper.
      
  • Quantification:

    • Remove filter paper, place in scintillation fluid, and count Disintegrations Per Minute (DPM).

Data Analysis (Graphviz Logic)

Assay_Logic Start Raw DPM Data Control Control (No Inhibitor) = 100% Activity Start->Control Blank Blank (Acid only) = Background Start->Blank Calc Calculate % Inhibition: 100 - [(Sample - Blank) / (Control - Blank) * 100] Control->Calc Blank->Calc Decision Plot Dose-Response (Log[Inhibitor] vs % Activity) Calc->Decision Output1 IC50 Determination Decision->Output1 Output2 Ki Calculation (Cheng-Prusoff Equation) Decision->Output2

Figure 2: Data processing workflow for determining inhibition constants.

Discussion & Recommendations

When to use DABP?
  • Structural Studies: Use DABP when you need to crystallize ODC with a ligand in the active site without forming a permanent covalent adduct. This allows for the study of the "Michaelis complex" geometry.

  • Reversibility Controls: Use DABP as a negative control for suicide inhibition experiments. If a biological effect is washed out after removing the drug, it confirms a reversible mechanism (characteristic of DABP), whereas DFMO effects persist until new protein is synthesized.

Limitations
  • Potency: Literature indicates that phosphonic and phosphinic analogues of ornithine generally possess a low degree of inhibition compared to DFMO. Do not expect nanomolar potency.

  • Transport: Phosphonic acids are highly polar and negatively charged at physiological pH, leading to poor cellular uptake compared to the amino-acid transport mechanisms used by DFMO.

Final Verdict

For therapeutic efficacy and maximal polyamine depletion, DFMO remains the superior choice due to its irreversible mechanism. For research requiring ultra-high affinity binding in vitro, APA is the benchmark. DABP is best reserved for mechanistic crystallography or as a reversible reference standard.

References

  • Pegg, A. E. (1988). Polyamine metabolism and its importance in neoplastic growth and a target for chemotherapy.[4] Cancer Research, 48(26), 759-774.

  • Casero, R. A., & Woster, P. M. (2009). Recent advances in the development of polyamine analogues as antitumor agents.[5] Journal of Medicinal Chemistry, 52(15), 4551-4573.

  • Metcalf, B. W., et al. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase by substrate and product analogues. Journal of the American Chemical Society, 100(8), 2551–2553.

  • Stanek, J., et al. (1992). Phosphonic and phosphinic analogues of ornithine: Synthesis and evaluation as inhibitors of ornithine decarboxylase.[6] Journal of Medicinal Chemistry. (Note: Confirms weak inhibition profile of phosphonic analogues).[6]

Sources

A Comparative Guide to Phosphonate vs. Carboxylate Analogues of Putrescine for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of polyamine metabolism, the strategic design of inhibitory analogues is paramount. Putrescine, the foundational diamine in the biosynthesis of spermidine and spermine, presents a critical node for therapeutic intervention, particularly in oncology and infectious diseases where elevated polyamine levels are a hallmark of proliferative states. This guide provides an in-depth comparative analysis of two key classes of putrescine analogues: phosphonates and carboxylates. While direct head-to-head comparative studies are not extensively documented in publicly available literature, this document synthesizes established principles of bioisosterism, known biochemical behaviors of these functional groups, and detailed experimental workflows to provide a robust framework for their evaluation.

Introduction: The Rationale for Targeting Putrescine Metabolism

The polyamine biosynthetic pathway is a tightly regulated process essential for cell growth, differentiation, and proliferation.[1] The initial and rate-limiting step is the decarboxylation of ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC).[2][3] Given its pivotal role, ODC is a prime target for the design of inhibitors that can deplete intracellular polyamine pools and consequently arrest cell growth.[3]

Putrescine analogues are designed to interfere with this pathway through several mechanisms:

  • Competitive Inhibition of ODC: Analogues can mimic the substrate (ornithine) or the product (putrescine) to block the active site of ODC.[2]

  • Modulation of Polyamine Transport: Exogenous polyamines and their analogues are taken up by cells via the polyamine transport system (PTS), which is often upregulated in cancer cells.[4]

  • Induction of Polyamine Catabolism: Some analogues can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism, leading to the depletion of spermidine and spermine.[4]

This guide focuses on the comparative potential of phosphonate and carboxylate analogues of putrescine, exploring how the substitution of the terminal amino groups with these acidic moieties can influence their biochemical and cellular activity.

The Bioisosteric Basis for Comparison: Phosphonates vs. Carboxylates

The core of this comparison lies in the principle of bioisosterism, where one functional group is replaced by another to create a new compound with similar biological activity but potentially improved physicochemical properties.

  • Phosphonates (-PO(OH)₂): These are structural analogues of phosphates and are often used as mimics of carboxylates or tetrahedral transition states of enzymatic reactions.[5][6] The phosphorus-carbon (P-C) bond in phosphonates is exceptionally stable to chemical and enzymatic hydrolysis compared to the phosphoester (P-O) bond in phosphates.[1] This stability can confer a longer biological half-life to phosphonate-containing drugs.[1]

  • Carboxylates (-COOH): This functional group is ubiquitous in biological systems and is a key component of amino acids and other metabolites. Carboxylate groups are typically ionized at physiological pH, contributing to the molecule's polarity and ability to form ionic interactions with biological targets.

The central hypothesis for this comparative study is that the distinct physicochemical properties of the phosphonate and carboxylate groups will translate into differential performance as putrescine analogues.

Comparative Performance Metrics: A Framework for Evaluation

To objectively compare phosphonate and carboxylate analogues of putrescine, a series of in vitro and cell-based assays are necessary. The following sections detail the key performance metrics and the experimental protocols to measure them.

Enzyme Inhibition Kinetics: Targeting Ornithine Decarboxylase (ODC)

The primary mechanism of action for many putrescine analogues is the inhibition of ODC. A thorough kinetic analysis is crucial to understand the potency and mechanism of inhibition.

Table 1: Hypothetical Comparative Enzyme Inhibition Data

Analogue TypeAnalogue ExampleTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
Phosphonate 1,4-Diaminobutane-1-phosphonic acidODCExpected: 1-50Expected: 0.5-25Hypothesis: Competitive
Carboxylate 5-Amino-2-carboxypentanoic acidODCExpected: 10-100Expected: 5-50Hypothesis: Competitive

Note: The values in this table are hypothetical and serve as a template for presenting experimental data. Actual values would need to be determined experimentally.

Cellular Uptake and Accumulation

The efficacy of a putrescine analogue is highly dependent on its ability to enter the target cells. The polyamine transport system (PTS) is the primary route of entry, and its efficiency can be influenced by the structure and charge of the analogue.

Table 2: Hypothetical Comparative Cellular Uptake Data

Analogue TypeAnalogue ExampleCell LineUptake Rate (pmol/mg protein/hr)Intracellular Concentration (µM)
Phosphonate 1,4-Diaminobutane-1-phosphonic acidMCF-7 (Breast Cancer)Expected: HigherExpected: Higher
Carboxylate 5-Amino-2-carboxypentanoic acidMCF-7 (Breast Cancer)Expected: LowerExpected: Lower

Note: The values in this table are hypothetical and serve as a template for presenting experimental data. Actual values would need to be determined experimentally.

Induction of Polyamine Catabolism

Certain polyamine analogues can upregulate the expression and activity of SSAT, leading to increased catabolism of spermidine and spermine. This is a significant secondary mechanism that contributes to the overall anti-proliferative effect.

Table 3: Hypothetical Comparative SSAT Induction Data

Analogue TypeAnalogue ExampleCell LineSSAT Activity (fold induction)
Phosphonate 1,4-Diaminobutane-1-phosphonic acidPC-3 (Prostate Cancer)Expected: Moderate
Carboxylate 5-Amino-2-carboxypentanoic acidPC-3 (Prostate Cancer)Expected: Low to Moderate

Note: The values in this table are hypothetical and serve as a template for presenting experimental data. Actual values would need to be determined experimentally.

Experimental Protocols

To generate the comparative data outlined above, the following detailed experimental protocols should be employed.

Synthesis of Putrescine Analogues

a) Synthesis of a Generic Phosphonate Analogue of Putrescine:

A common route for the synthesis of aminophosphonates is the Pudovik reaction or variations thereof. A detailed, multi-step synthesis would be required, often starting from a protected aminobutyraldehyde and reacting it with a phosphite ester, followed by deprotection steps.[7]

b) Synthesis of a Generic Carboxylate Analogue of Putrescine:

The synthesis of carboxylate analogues can be achieved through various standard organic chemistry methods, such as the alkylation of a protected amino acid derivative or through a Strecker synthesis followed by hydrolysis.

Enzyme Inhibition Assay: Ornithine Decarboxylase (ODC) Activity

This protocol is based on the widely used radiolabeling method that measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[8][9]

Step-by-Step Methodology:

  • Enzyme Preparation: Purify ODC from a suitable source (e.g., rat liver or recombinant expression system).

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), pyridoxal-5-phosphate (PLP), DTT, and the purified ODC enzyme.

  • Inhibitor Addition: Add varying concentrations of the phosphonate or carboxylate analogues to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding [1-¹⁴C]-L-ornithine.

  • CO₂ Trapping: Incubate the reaction in a sealed vial containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid).

  • Scintillation Counting: Measure the radioactivity trapped on the filter paper using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ and Kᵢ values for each analogue.

Cellular Uptake Assay

This protocol utilizes a fluorescently labeled polyamine analogue to quantify cellular uptake.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cell line (e.g., a cancer cell line known for high polyamine transport) to confluency in appropriate culture plates.

  • Treatment: Treat the cells with the phosphonate or carboxylate analogues at various concentrations and for different time points.

  • Fluorescent Probe Addition: Add a fluorescently labeled polyamine analogue, such as N¹-dansylspermine, to the culture medium.[10]

  • Incubation: Incubate the cells to allow for the uptake of the fluorescent probe.

  • Cell Lysis and Extraction: Wash the cells to remove extracellular probe, lyse the cells, and extract the intracellular contents.

  • Fluorometric Analysis: Measure the fluorescence of the cell lysate using a fluorometer or a fluorescence plate reader.

  • Data Analysis: Quantify the amount of intracellular fluorescent probe and calculate the uptake rate. Compare the uptake in the presence and absence of the test analogues to determine their ability to compete for the PTS.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

This protocol is a non-radioactive HPLC-based method.[11]

Step-by-Step Methodology:

  • Cell Treatment and Lysate Preparation: Treat the cells with the phosphonate or carboxylate analogues for a specified period. Harvest the cells and prepare a cell lysate.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, acetyl-CoA, and a suitable buffer.

  • Substrate Addition: Add a fluorescently labeled substrate for SSAT, such as N¹-dansylnorspermine.[11]

  • Incubation: Incubate the reaction mixture to allow for the acetylation of the substrate.

  • Reaction Termination and Extraction: Stop the reaction and extract the acetylated product.

  • HPLC Analysis: Separate and quantify the acetylated product using reverse-phase HPLC with fluorescence detection.

  • Data Analysis: Calculate the SSAT activity as the rate of formation of the acetylated product and determine the fold induction compared to untreated cells.

Visualization of Key Pathways and Workflows

To aid in the conceptual understanding of the experimental design and the biological context, the following diagrams are provided.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT ODC->Putrescine SPDS->Spermidine SPMS->Spermine N1_Acetylspermine N1_Acetylspermine SSAT->N1_Acetylspermine N1_Acetylspermidine N1_Acetylspermidine SSAT->N1_Acetylspermidine

Caption: The core polyamine biosynthetic and catabolic pathway.

Experimental_Workflow cluster_synthesis Analogue Synthesis cluster_evaluation Comparative Evaluation cluster_data Data Analysis Phosphonate_Analogue Phosphonate Analogue Enzyme_Assay ODC Inhibition Assay Phosphonate_Analogue->Enzyme_Assay Cell_Uptake Cellular Uptake Assay Phosphonate_Analogue->Cell_Uptake SSAT_Assay SSAT Induction Assay Phosphonate_Analogue->SSAT_Assay Carboxylate_Analogue Carboxylate Analogue Carboxylate_Analogue->Enzyme_Assay Carboxylate_Analogue->Cell_Uptake Carboxylate_Analogue->SSAT_Assay Kinetics IC50, Ki Enzyme_Assay->Kinetics Uptake_Rate Uptake Rate Cell_Uptake->Uptake_Rate Fold_Induction Fold Induction SSAT_Assay->Fold_Induction

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1,4-Diaminobutyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (1,4-Diaminobutyl)phosphonic acid. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment, ensuring our innovative work does not come at an ecological cost.

The fundamental principle guiding this protocol is that (1,4-Diaminobutyl)phosphonic acid must be treated as hazardous chemical waste. Due to its composite structure, featuring both a corrosive phosphonic acid group and a potentially irritant/toxic diamine moiety, it cannot be disposed of via standard laboratory drains or general waste streams.[1][2]

Hazard Profile and Risk Assessment

Understanding the "why" behind a protocol is key to its effective implementation. (1,4-Diaminobutyl)phosphonic acid's hazard profile is derived from its two primary functional groups:

  • The Phosphonic Acid Group: This group imparts acidic and potentially corrosive properties.[3][4] Like other phosphonic acids, it can cause irritation or burns upon contact with skin and eyes and may be harmful to aquatic life if released into the environment.[2][5]

  • The 1,4-Diaminobutane (Putrescine) Moiety: This diamine component can cause skin irritation, serious eye damage, and respiratory irritation.[6][7] Amines as a class can be toxic and may cause severe burns.[8]

Therefore, the combined structure necessitates handling it with the assumption that it is, at a minimum, a corrosive and irritant material. All waste generated, including contaminated consumables, must be segregated for professional disposal.[9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system. Following these steps methodically ensures compliance with major regulatory frameworks, including those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11][12]

Part A: Personal Protective Equipment (PPE) & Immediate Safety

Before handling the compound or its waste, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. The minimum required PPE includes:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye contact.[5]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use.

  • Laboratory Coat: A full-length lab coat must be worn to protect skin and clothing.

The causality is simple: this equipment forms the primary barrier between you and the chemical, preventing accidental exposure through splashes or direct contact.

Part B: Waste Collection and Containment

Proper containment is the cornerstone of safe waste management.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all (1,4-Diaminobutyl)phosphonic acid waste. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers , as the acidic nature of the waste could lead to corrosion and the evolution of flammable hydrogen gas.[3][13]

  • Collect All Contaminated Materials: This includes not only the neat compound and solutions but also any contaminated items such as weighing paper, pipette tips, gloves, and paper towels used for cleanup.[2]

  • Label the Container Immediately: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "[14]

    • The full chemical name: (1,4-Diaminobutyl)phosphonic acid

    • A list of all components and their approximate percentages if it is a mixed waste stream.[14]

    • The primary hazards: Corrosive, Irritant, Potential Toxin

    • The date you first added waste to the container (Accumulation Start Date).[14]

  • Keep the Container Closed: The container must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[4][14]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[4][14] This area should be clearly marked and provide secondary containment (e.g., a containment tray) to capture any potential leaks.

Part C: Emergency Spill Management

Accidents can happen. A prepared response is critical.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate if Necessary: If the spill is large or you feel unwell, evacuate the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Part A.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep the material into a suitable container for disposal. Avoid creating dust.[2][6]

    • For Liquid Spills: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent, followed by water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container.[2]

Part D: Final Disposal Logistics

Under no circumstances should you attempt to neutralize or dispose of this waste yourself.

  • Contact Your EHS Office: When your waste container is nearly full (leaving at least one inch of headspace for expansion), contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator.[2][14]

  • Arrange for Pickup: Schedule a pickup with the EHS office. They will work with a licensed chemical waste disposal contractor to transport and manage the waste in accordance with all federal, state, and local regulations.[2][9]

  • Document the Disposal: Maintain a record of the waste disposal for your laboratory's chemical inventory and compliance records.

Data Presentation: Disposal Summary Table

ParameterSpecificationRationale & Reference
Hazard Class Corrosive, Irritant, Potential ToxinBased on phosphonic acid and diamine functional groups.[3][7][8]
Disposal Method Collection by a licensed hazardous waste contractor.Prevents environmental contamination and ensures regulatory compliance.[2][9]
PPE Chemical splash goggles, nitrile/neoprene gloves, lab coat.Provides a primary barrier against skin and eye contact.[5]
Container Type High-Density Polyethylene (HDPE) or Glass. No Metal. Prevents corrosion and potential reaction.[3][13]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Metals.Risk of violent reaction, neutralization heat, or flammable gas evolution.[15][16]
Spill Cleanup Inert absorbent (sand, vermiculite) for liquids; careful sweeping for solids.Safely contains the material without reacting with it.[1][2]

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for handling (1,4-Diaminobutyl)phosphonic acid waste.

G cluster_start cluster_ppe Step 1: Preparation cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal start Generate (1,4-Diaminobutyl)phosphonic Acid Waste ppe Don Full PPE: - Goggles - Gloves - Lab Coat start->ppe container Select Compatible Container (HDPE or Glass) ppe->container label_waste Label Container: 'Hazardous Waste', Name, Hazards, Date container->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->store No disposal Professional Disposal via Licensed Contractor contact_ehs->disposal Yes

Caption: Decision workflow for the disposal of (1,4-Diaminobutyl)phosphonic acid.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
  • Essential Guidelines for Handling Phosphonate Derivatives Safely - Htdchem. (2025, September 20).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • SAFETY DATA SHEET - 1,4-Diaminobutane dihydrochloride. (2026, January 2). Thermo Fisher Scientific.
  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. (2021, October 1). GovInfo.
  • PHOSPHONIC ACID | PubChem. (n.d.).
  • SI-1313 Safety Data Sheet. (n.d.).
  • Phosphonic acid - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • SAFETY DATA SHEET - 1,4-Diaminobutane dihydrochloride. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - 1,4-Diaminobutane. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 1,4-Diaminobutane dihydrochloride. (n.d.).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - POH1. (n.d.). PhosphonicS.
  • Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Phosphogypsum. (n.d.). US EPA.
  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW.
  • SAFETY DATA SHEET - 1,4-Diaminobutane. (2020, April 8). CPAChem.
  • SAFETY DATA SHEET - (1,4-Diaminobutyl)phosphonic acid. (2024, September 30). Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1,4-Diaminobutyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling (1,4-Diaminobutyl)phosphonic acid. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing the hazards associated with its core functional groups: the aminophosphonic acid moiety and the diaminobutane (putrescine) backbone. This document synthesizes data from analogous compounds to establish a comprehensive framework for personal protection, operational handling, and disposal.

Hazard Assessment: A Chemically-Informed Perspective

The structure of (1,4-Diaminobutyl)phosphonic acid suggests a high likelihood of corrosive and irritant properties. Phosphonic acids, in general, are known to be corrosive and can cause severe skin and eye damage[1][2]. Similarly, the precursor 1,4-diaminobutane is classified as a flammable solid that is toxic upon contact with skin, fatal if inhaled, and causes severe skin burns and eye damage[3][4][5]. Therefore, it is imperative to handle (1,4-Diaminobutyl)phosphonic acid as a substance that is, at a minimum, a severe irritant and potentially corrosive.

The solid nature of this compound also presents a respiratory hazard. Inhalation of dust can lead to respiratory irritation[2][6][7]. The operational plan must therefore prioritize the mitigation of dust generation.

Table 1: Anticipated Hazard Summary and Recommended Personal Protective Equipment

Hazard ClassificationAnticipated GHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[2][8] Clothing: A chemical-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear. An apron is recommended for larger quantities.[1][2]
Serious Eye Damage/Irritation H318: Causes serious eye damage.Eye Protection: Chemical safety goggles are required at all times.[9] A full-face shield must be worn over goggles when there is a splash hazard or when handling more than milligram quantities.[1][2]
Respiratory Irritation H335: May cause respiratory irritation.Respiratory Protection: All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood.[2][8] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with an N100, R100, or P100 particulate filter is required.[9]
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled.Engineering Controls & PPE: A combination of a chemical fume hood and full PPE (gloves, lab coat, eye protection) is critical to prevent exposure through all routes.

Personal Protective Equipment (PPE) Protocol: A Mandate for Safety

A multi-layered approach to PPE is essential. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.

Eye and Face Protection

Due to the anticipated corrosive nature of the compound, the eyes are particularly vulnerable.

  • Minimum Requirement: Chemical safety goggles compliant with European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory for any work involving this compound.[6][10]

  • Elevated Risk: When handling quantities greater than a few milligrams, or during any procedure with a risk of splashing (e.g., dissolution), a full-face shield must be worn in addition to safety goggles.[1][2]

Skin and Body Protection

Preventing dermal contact is critical, as compounds in this class can cause severe burns.[1][3][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, that comply with European Standard EN374.[6] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A long-sleeved, chemical-resistant lab coat is required. Ensure it is fully buttoned. Wear long pants and closed-toe, chemical-resistant shoes to protect your legs and feet.[2] For tasks involving larger quantities, a chemical-resistant apron provides an additional layer of protection.[9]

Respiratory Protection

Solid phosphonate products can produce airborne dust, which may cause respiratory irritation.[8]

  • Primary Engineering Control: The most effective way to prevent inhalation is to handle the solid compound exclusively within a properly functioning chemical fume hood.[11] This provides primary containment and protects the user.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not feasible, or if a risk assessment indicates potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator is required. A full-facepiece respirator with an N100, R100, or P100 filter offers the highest level of protection for particulates.[9]

PPE_Selection_Workflow start Start: Prepare to Handle (1,4-Diaminobutyl)phosphonic acid base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles start->base_ppe Always Don First task What is the task? solid Handling Solid (Weighing, Transfer) task->solid Solid Form solution Handling Solution (Dissolving, Pipetting) task->solution Liquid Form dust_risk Risk of Dust Generation? solid->dust_risk splash_risk Splash Hazard? solution->splash_risk dust_risk->solution No (e.g., pre-weighed) fume_hood Perform in Chemical Fume Hood dust_risk->fume_hood Yes splash_risk->fume_hood No face_shield Add Full-Face Shield (over goggles) splash_risk->face_shield Yes base_ppe->task fume_hood->solution respirator Add NIOSH-Approved Respirator (P100 Filter) face_shield->fume_hood

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow minimizes risk at every stage.

Pre-Handling and Area Preparation
  • Inspect Container: Upon receipt, inspect the container for any signs of damage or leaks while wearing appropriate PPE.[2]

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[2]

  • Prepare Work Area: The work must be conducted in an area with an immediately accessible emergency eyewash station and safety shower.[2][10] The primary workspace should be a certified chemical fume hood, clear of clutter.

  • Assemble PPE: Before handling the chemical, don all required PPE as outlined in Table 1 and the workflow diagram.

Safe Handling: Weighing and Transfer
  • Containment: All weighing and transfer operations involving the solid must be performed in a chemical fume hood or a ventilated balance enclosure to contain any dust.[2]

  • Minimize Dust: Handle the solid carefully with a spatula to avoid generating dust.[2]

  • Closing Containers: Keep the container tightly closed when not in use to protect it from moisture and prevent accidental spills.[7][11]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][10]

Emergency Procedures: Spills and Exposure

Immediate and correct action is critical in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Small Spills: If trained to do so, and with full PPE (including respiratory protection), contain the spill.[2] Carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][7][10] Report the spill to your institution's environmental health and safety department.

Waste Management and Disposal

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Waste Collection: All waste containing (1,4-Diaminobutyl)phosphonic acid, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, corrosion-resistant, and clearly labeled hazardous waste container.[2]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: The final disposal of the waste container must be conducted in accordance with all local, regional, and national regulations.[6] This typically involves arranging for pickup by a licensed chemical waste disposal company.[12] Never discharge this chemical or its waste into the sewer system.[3][12]

References

  • SAFETY DATA SHEET - PhosphonicS. PhosphonicS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mla1-1oBmUMsAymg_aGknxVMvysPFgfS_Fsf384hLtOyBohevIf8nno4FktS2lcz5XYQ2NTgxPrIUhnutSgXYlCvOkTt7pTFWnsAAb91As2-19eTNLKGf9leJiU0k6-8OHcSJJN3NW1607KbRKUkO_MfyF32SEf35xzGAxA=]
  • Phosphonic Acid Safety Guide. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUPp08P2w445V6XGL0w_IjUIraJAtLu0Wmyxq1n13MaKo_pAXHkw7P6DldJY5aH_m0tRnVDTRRZSLQZHjbvkO70uyp7mqMjyl617t8T8B_DtJsYZoUdjQMQsj59wCAwT0CG0vAdqJrW__aBoXEWngQ80PGosAAS6CrHRa5koc=]
  • Personal protective equipment for handling (3-Hydroxyphenyl)phosphonic acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAyM1YxjBhDLv2cVAXGACI4Ue5jtl-J84S98Q53jqjTQ9HG8uxGTJ0a70u8y8yqesaLwZEVueLiR0_TdeFchnxHTdd65S8JhzEw1aZZGRpNz5Vosm3pFydqSw-KgJ230N-5jtF_tmAWP4tZ80EIY6nncJcBUJhMTlo0FhXzHtb4puURHHBXR-ofLx9zj74REtmX3qkJ3zRayUK9uGilr720ZwtXBdweA==]
  • Phosphoric Acid (Solutions) - CCOHS. Canadian Centre for Occupational Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYCNG0sPy_KeOF82GO0qj6UXhQnVFiM6ZBLmPCk2PRAfeHPhZ1YuntGJGf68I-dugrX5poPUqDKJa-zDVtByBju9KiLJFq3P2MqQrxEAlWuwSIuIJzf79lZrw6Jyq57usVBkb7oJRzXWxlwQraP8uXsXyihB3T-oR-kSErrEcJoRKF]
  • Safety - phosphonates. Phosphonates Europe. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZGWHzyrDIuOCurTIZZieUrcB9KmhgmLAR7xcpJrPAb2i4LukWPJXUozq__0-BZiS1Eycz3Wa57U6tHZF9G-Vt0WAzVYfEQF_5KnHC9vtmqdbwStb8nXDVowrvO5lGyc8OidznmdCUyxvRv3x69ox1E7AQsVl4Tws91EceJmz0Je_lZuFASylf]
  • SAFETY DATA SHEET - 1,4-Diaminobutane dihydrochloride. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhGVr-eXxfsxn3rxH0zjCCYJP1bnXhceKeBV0dFkRI5LjX5T_gpZqh0UTy1aeYAU1Z7f4P2IyS_BilMpIFSwOdwc7NiGACA4RGYl2OLdYbwSmYhIuYfGsq0r8VX2FETnwfvY1avo7Rq4isuQ8gOx_7dozO2WSIhfrStwqHgpiGH-cEgtPjdPa5T3IHyh8v8ez0HEQKiTFkD0RvGZy2Q1aQunnDBOGolPWAn-gjpjKhxsPCodfji2IvD763OtaV7RiqiVxRKLpk1SeuNb5K]
  • Safety data sheet - 1,4-Diaminobutane. CPAChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELb8f154vjgHvrhE6uPxwaB5hBQFSNNV_OvoOB3a5Gz6e771BO8dpHqIPEH2qSDC2UGrW3TEY1V6qo179rEWnmDm3BfJTpnUZvB2bbyDj8nfCPaEkaYcmnhlrjqRI4X8hcISzyiH2gTOTR9mUJQGD2bk_XPeqyNuqv0NnPqbLH2aJFTOofh6V27lnwFjFBfvhSJid5VPkkFT7ZTc3RzpSNCtswp75dDQ37I1fzZc=]
  • SAFETY DATA SHEET - Putrescine. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1DnLbLhHBGACJ6qQvyeAcpJRNyLxH6tN6zbFhUiVBxYbC04rLOuNvwAOd_suetqZD_ya3ngIJO_YGRZqK37zepWxfRYvdChvX6-fxSIQuvzPM9M2_iMNK7Y1XBB11WGbwsRSAbhGjCklMa8mA]
  • Technical Support Center: Synthesis of Aminophosphonic Acids. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0LKrWeiey00DLpKQCv1drdQSRETy1xJoknqgqrhg94EU_MuI5jAso74XvO1I5J52UYPiJqbQnA0NAYKSE_y7RZUKpUuzpzqC6PQMmWJMgjd3WGXEybgDnRJ9cl1DQYOGROdMzPCv1RtKPva6diV7hl8X1D7HjarT1BPA9lAeGz9pFgLx_keSf4rldGDbjr2tJKr9QUponZg==]
  • SAFETY DATA SHEET - 1,4-Diaminobutane. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjKiH_Z1joqv7e4gzQqSUaNj3Jtj61nMmOXtrxvXC2EDosOFBSHUbmQtK1qQiJGTN0ZhJRmtJ2ltlJaUSSm8DD02Bu40E-75PPcgkxEhUJVJDTYdat-h15qHEYa7HNfpk-ml4qGObBlRdB07QaRnf9_w==]
  • SAFETY DATA SHEET - 1,4-Diaminobutane dihydrochloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjxce1u67OJffuU5Y-H-kpilfZulvVYDx72KGhjjDhmXuI9uqOLrZVYq90j3t0Mlq6ZkWN_0pn_t3l3JLcqpjk2YkwS0dMbz72Kcucy6XDCFNb4qagdP4DJADJ_HuvHC5ET1OvMEDFvVdGKylVI98C79FffrvORMgYC-nuSH3Jont0v9k8oX9p2CzsIH6gYNrKsX-lPZ7xLmiEMMV0ZG47bn5cMzeK91AAnOqWNhPtcQHQFTZY3_7eP8JVsbJO8wS7yC9lntTpxVbGV-cLN9goeHcXkcXqoZFo]
  • SAFETY DATA SHEET - Putrescine dihydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUNP588aoER_SrPVEpMcuM7do6v-y193n1PxW6POGgxPFfe9MBkNRvmj9edG5g0clWDHS04h5THIZgFIETb-8g4BwFJ484kI09Espf4e0oDqrRp_y-BjMk7EyyDXOu5ZGy1dD27DbXIkLe]
  • Phosphonic acid - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeB9YpXRUIBVfAviHHN-yNwFQwn0oW64SUZqDOjjX6g3EaPAIsL4mEg920qUv0eGjNw6PUoVNQEeC9gF687jgpyznHa9n8P2hWUgb10Do3w2-AWOPUmfG-3Vlsocr0WP3v7TyQp_zA8m24akFPXvz3]
  • Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSVuH26si6k1hTJ89L4w_tgxXA1cnRxPMKcVL4SHNp-Af6TRBOwdnoMKV_OpiRdrh-292Meli85GtWmD035i0_A9m4a4IaiBXDMQkZuwRVufvPNPjtSDxCJY1shiorHWTKW8xegdI32wr7-q-S1036eXrqdXfIVQjSo4DsYWQujnRFTJLyc_5wCmEIIk3WEnOC1GBucTZgqNPNmKJp0yyzxxQ-_wTbLeufZ-xlyT_ZLlR8N6XKIRi]
  • SAFETY DATA SHEET - (Aminomethyl)phosphonic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUp-Wt-jaIvxk8aQ5nyXCER_svEFjpx4c27Sq68vA6LBH57kecVUjYOqU836IaDltPxy6ZllbCix1QQZlxtcZldbU1te4qE_W_lAwyyZO1P3-XZcBD3Mr9LDfqbE_H-iH-nWGG3pbTmVrz7QpmOCetNnanPILN6xy2IBnlrTiKJiSsxYC0aeUa53m_s81igd2ZOQChmK1312zVRfj9wzxtR4Xci5F36l3wkOL-lbcDJtUPSqpomqIsAAxpPqLqMlLt7bGgDgps2RfQqjpcUlvEgmvk8a5P1w==]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.